Product packaging for 4-(4-Nitrophenyl)butan-2-amine(Cat. No.:CAS No. 99721-51-4)

4-(4-Nitrophenyl)butan-2-amine

Cat. No.: B122269
CAS No.: 99721-51-4
M. Wt: 194.23 g/mol
InChI Key: PAMYUQVUAZHEQE-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)butan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B122269 4-(4-Nitrophenyl)butan-2-amine CAS No. 99721-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(11)2-3-9-4-6-10(7-5-9)12(13)14/h4-8H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMYUQVUAZHEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 4-(4-Nitrophenyl)butan-2-amine, a key intermediate in various chemical and pharmaceutical research applications. This document provides a comparative analysis of synthetic routes, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound is a primary amine containing a nitro-substituted phenyl ring. This structure makes it a valuable building block in the synthesis of more complex molecules, including potential drug candidates and biologically active compounds. The presence of the nitro group allows for further functionalization, such as reduction to an aniline derivative, opening up a wide range of subsequent chemical transformations. This guide focuses on the most common and practical laboratory-scale synthesis of this compound, proceeding through the key intermediate, 4-(4-Nitrophenyl)butan-2-one.

Overview of Synthetic Pathways

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the formation of the ketone precursor, 4-(4-Nitrophenyl)butan-2-one, from p-nitrobenzaldehyde and acetone. The second stage is the conversion of this ketone to the target primary amine via reductive amination.

Two primary pathways for the synthesis of the ketone intermediate are considered:

  • Pathway A: A direct Claisen-Schmidt condensation to form an unsaturated ketone, followed by selective reduction.

  • Pathway B: An aldol condensation to form a β-hydroxy ketone, followed by dehydration and then reduction.

The final amination step is common to both pathways.

Synthesis of 4-(4-Nitrophenyl)butan-2-one (Precursor)

The synthesis of the key ketone intermediate can be approached by two related methods originating from the base-catalyzed reaction between p-nitrobenzaldehyde and acetone.

Pathway A: Claisen-Schmidt Condensation and Reduction

This pathway involves the direct formation of 4-(4-nitrophenyl)but-3-en-2-one through a Claisen-Schmidt condensation, a variation of the aldol condensation. The resulting α,β-unsaturated ketone is then selectively reduced to the saturated ketone, 4-(4-nitrophenyl)butan-2-one.

G p_nitrobenzaldehyde p-Nitrobenzaldehyde enone 4-(4-Nitrophenyl)but-3-en-2-one p_nitrobenzaldehyde->enone NaOH, Heat acetone Acetone acetone->enone ketone 4-(4-Nitrophenyl)butan-2-one enone->ketone Catalytic Hydrogenation (e.g., H2/Pd-C)

Caption: Pathway A: Claisen-Schmidt Condensation Route.

Pathway B: Aldol Condensation, Dehydration, and Reduction

This pathway proceeds through the formation of a stable β-hydroxy ketone intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, via an aldol condensation. This intermediate is then dehydrated to yield the same α,β-unsaturated ketone as in Pathway A, which is subsequently reduced.

G p_nitrobenzaldehyde p-Nitrobenzaldehyde aldol 4-Hydroxy-4-(4-nitrophenyl)butan-2-one p_nitrobenzaldehyde->aldol Base or Acid Catalyst acetone Acetone acetone->aldol enone 4-(4-Nitrophenyl)but-3-en-2-one aldol->enone Acid/Heat ketone 4-(4-Nitrophenyl)butan-2-one enone->ketone Catalytic Hydrogenation

Caption: Pathway B: Aldol Condensation Route.

Quantitative Data for Precursor Synthesis
StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Pathway A: Claisen-Schmidt Condensation p-Nitrobenzaldehyde, Acetone10% NaOHWater/EthanolWater Bath1~80Adapted from[1]
Pathway B: Aldol Condensation p-Nitrobenzaldehyde, AcetoneL-ProlineAqueous MicellarRoom Temp12-24Variable[2]
Reduction of Enone 4-(4-Nitrophenyl)but-3-en-2-oneH₂, Pd/CEthanolRoom Temp2-4>95General Knowledge

Synthesis of this compound (Final Product)

The conversion of 4-(4-nitrophenyl)butan-2-one to the target primary amine is most effectively achieved through reductive amination. Several methods can be employed for this transformation.

Pathway C: Reductive Amination using Sodium Borohydride

A common and convenient laboratory method involves the use of an ammonia source, such as ammonium acetate, and a hydride reducing agent like sodium borohydride. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.

G ketone 4-(4-Nitrophenyl)butan-2-one imine Imine Intermediate ketone->imine Ammonium Acetate, MeOH amine This compound imine->amine Sodium Borohydride

Caption: Pathway C: Reductive Amination with Sodium Borohydride.

Pathway D: Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. This one-pot reaction is typically carried out at elevated temperatures.[3][4]

G ketone 4-(4-Nitrophenyl)butan-2-one formyl_intermediate N-formyl Intermediate ketone->formyl_intermediate Ammonium Formate, Heat amine This compound formyl_intermediate->amine Acid or Base Hydrolysis

Caption: Pathway D: Leuckart Reaction Route.

Pathway E: Catalytic Hydrogenation

Direct catalytic hydrogenation of the ketone in the presence of ammonia is another viable route. This method often employs a metal catalyst such as Raney Nickel or a palladium catalyst under a hydrogen atmosphere.[5]

G ketone 4-(4-Nitrophenyl)butan-2-one amine This compound ketone->amine H₂, Ammonia, Catalyst (e.g., Raney Ni)

Caption: Pathway E: Direct Catalytic Hydrogenation.

Quantitative Data for Amination
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Pathway C: Reductive Amination 4-(4-Nitrophenyl)butan-2-one, Ammonium AcetateSodium BorohydrideMethanol0 to Room Temp12-2460-80Adapted from[1][6]
Pathway D: Leuckart Reaction 4-(4-Nitrophenyl)butan-2-oneAmmonium FormateNeat160-1806-1250-70Adapted from[3][4]
Pathway E: Catalytic Hydrogenation 4-(4-Nitrophenyl)butan-2-one, AmmoniaH₂, Raney NickelEthanol50-1004-870-90Adapted from[5]

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)but-3-en-2-one (Precursor for Pathway A)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of p-nitrobenzaldehyde in 100 mL of ethanol.

  • Addition of Acetone: To this solution, add 8.7 mL (0.12 mol) of acetone.

  • Base Addition: While stirring, slowly add 20 mL of a 10% aqueous sodium hydroxide solution.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. A yellow precipitate will form.

  • Work-up: Filter the precipitate and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to yield yellow crystals of 4-(4-nitrophenyl)but-3-en-2-one.

Synthesis of 4-(4-Nitrophenyl)butan-2-one (Reduction of Enone)
  • Reaction Setup: In a hydrogenation vessel, dissolve 9.55 g (0.05 mol) of 4-(4-nitrophenyl)but-3-en-2-one in 150 mL of ethanol.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Place the vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain 4-(4-nitrophenyl)butan-2-one as a pale yellow solid or oil.

Synthesis of this compound (Reductive Amination - Pathway C)
  • Reaction Setup: In a round-bottom flask, dissolve 9.65 g (0.05 mol) of 4-(4-nitrophenyl)butan-2-one in 200 mL of anhydrous methanol.

  • Ammonia Source: Add 38.5 g (0.5 mol) of ammonium acetate and stir until dissolved.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add 3.8 g (0.1 mol) of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add 100 mL of 2M sodium hydroxide solution and extract with dichloromethane (3 x 75 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by column chromatography or distillation under reduced pressure.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process. The Claisen-Schmidt condensation followed by catalytic hydrogenation provides an efficient route to the key ketone intermediate. For the final amination step, reductive amination using sodium borohydride and ammonium acetate offers a practical and high-yielding laboratory method. The choice of pathway may depend on the available equipment and desired scale of the synthesis. The protocols and data presented in this guide provide a comprehensive resource for the successful synthesis of this versatile chemical intermediate.

References

Navigating the Synthesis and Identification of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the precursor, 4-(4-Nitrophenyl)butan-2-one, including its identifiers and key properties. Furthermore, it outlines a detailed experimental pathway for the synthesis of the target compound, 4-(4-Nitrophenyl)butan-2-amine, via reductive amination.

Precursor: 4-(4-Nitrophenyl)butan-2-one

The logical starting point for the synthesis of this compound is its corresponding ketone, 4-(4-Nitrophenyl)butan-2-one. This compound is well-documented and serves as a critical intermediate.

Identifiers for 4-(4-Nitrophenyl)butan-2-one
Identifier TypeValue
CAS Number 30780-19-9
PubChem CID 12235672
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
IUPAC Name 4-(4-nitrophenyl)butan-2-one
InChI InChI=1S/C10H11NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,2-3H2,1H3
InChIKey BQCIKEHCNRRAKU-UHFFFAOYSA-N
SMILES CC(=O)CCC1=CC=C(C=C1)--INVALID-LINK--[O-]
Physical and Chemical Properties of 4-(4-Nitrophenyl)butan-2-one
PropertyValue
Molecular Weight 193.20 g/mol
Exact Mass 193.07389321 Da[1]
Appearance Solid (at room temperature)
Computed XLogP3 2.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bond Count 3

Synthesis of this compound

The transformation of 4-(4-Nitrophenyl)butan-2-one to this compound can be efficiently achieved through a process known as reductive amination. This widely used method in organic synthesis involves the conversion of a carbonyl group to an amine via an intermediate imine.[2]

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 4-(4-Nitrophenyl)butan-2-one

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)[3][4]

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acid catalyst (e.g., acetic acid, if required)

Procedure:

  • Imine Formation: Dissolve 4-(4-Nitrophenyl)butan-2-one in an appropriate anhydrous solvent. Add a source of ammonia, typically in excess, to the solution. If necessary, a catalytic amount of an acid can be added to facilitate the formation of the imine intermediate. This reaction is often carried out at room temperature with stirring.

  • Reduction: Once the imine has formed (which can be monitored by techniques such as TLC or GC-MS), the reducing agent is introduced to the reaction mixture. Sodium cyanoborohydride is a common choice as it is selective for the imine in the presence of the ketone.[3] The reduction is typically performed at room temperature or slightly below.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography, to yield pure this compound.

Logical Workflow for the Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_reagents Reagents & Conditions cluster_end Product & Purification Ketone 4-(4-Nitrophenyl)butan-2-one Imine_Formation Imine Formation Ketone->Imine_Formation AmineSource Ammonia Source (e.g., NH₃, NH₄OAc) AmineSource->Imine_Formation Reduction Reduction Imine_Formation->Reduction Intermediate Imine Workup Aqueous Work-up & Extraction Reduction->Workup Solvent Anhydrous Solvent (e.g., MeOH) Solvent->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reduction Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the signaling pathways or biological activities of this compound. Research into this compound would be required to elucidate its pharmacological profile. The biological activity of the related compound, 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, has been noted for its potential as an enzyme inhibitor.[5]

Conclusion

While this compound is not a readily cataloged chemical, its synthesis from the known precursor 4-(4-Nitrophenyl)butan-2-one is a straightforward process for researchers in drug development and organic synthesis. The reductive amination protocol outlined in this guide provides a reliable method for its preparation, opening avenues for further investigation into its chemical and biological properties. The data and protocols presented here serve as a foundational resource for scientists interested in this and related compounds.

References

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the compound 4-(4-Nitrophenyl)butan-2-amine. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis via reductive amination and for the acquisition of the corresponding spectroscopic data. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational dataset and methodological framework for the study of this and structurally related compounds.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic theory and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.15Doublet (d)2HAr-H (ortho to NO₂)
~ 7.35Doublet (d)2HAr-H (meta to NO₂)
~ 3.10Sextet1HCH-NH₂
~ 2.80Triplet (t)2HAr-CH₂
~ 1.70Multiplet (m)2HCH₂-CH
~ 1.50Broad Singlet2HNH₂
~ 1.20Doublet (d)3HCH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 150.0QuaternaryAr-C (ipso to NO₂)
~ 146.5QuaternaryAr-C (ipso to butyl chain)
~ 129.5TertiaryAr-CH (meta to NO₂)
~ 124.0TertiaryAr-CH (ortho to NO₂)
~ 48.0TertiaryCH-NH₂
~ 40.0SecondaryAr-CH₂
~ 35.0SecondaryCH₂-CH
~ 23.0PrimaryCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3250Medium, Broad (two bands)N-H StretchPrimary Amine
3110-3030MediumC-H StretchAromatic
2960-2850MediumC-H StretchAliphatic
1600, 1475Medium-StrongC=C StretchAromatic Ring
1590-1650MediumN-H BendPrimary Amine
1520, 1345StrongN-O Asymmetric & Symmetric StretchNitro Group
850StrongC-H Bendp-disubstituted Aromatic
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentNotes
194[M]⁺Molecular Ion
179[M-CH₃]⁺Loss of a methyl group
150[M-C₂H₅N]⁺Alpha-cleavage, loss of ethylamine radical
136[C₇H₆NO₂]⁺Benzylic cleavage
120[C₇H₆N]⁺Loss of NO₂ from benzylic fragment
44[C₂H₆N]⁺Alpha-cleavage, ethylamine cation

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reductive Amination of 4-(4-Nitrophenyl)butan-2-one

This procedure outlines a one-pot reductive amination using sodium cyanoborohydride.

  • Reaction Setup: To a solution of 4-(4-nitrophenyl)butan-2-one (1 equivalent) in methanol, add ammonium acetate (10-20 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Basify the aqueous layer with 2M NaOH until a pH of >10 is achieved.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard (e.g., TMS).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, and relaxation delay. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • Sample Preparation (ATR): Place a small amount of the neat sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via Gas Chromatography (GC-MS) or by direct infusion.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis of the target compound to its comprehensive spectroscopic characterization.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 4-(4-Nitrophenyl)butan-2-one + NH₄OAc imine Imine Formation start->imine MeOH, RT reduction Reduction (NaBH₃CN) imine->reduction MeOH, 0°C to RT workup Work-up & Purification reduction->workup product This compound workup->product nmr NMR (¹H, ¹³C) product->nmr ir FT-IR product->ir ms Mass Spectrometry product->ms structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm

Caption: Synthesis and Spectroscopic Analysis Workflow.

A Literature Review on 4-(4-Nitrophenyl)butan-2-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a comprehensive literature review on the synthesis and potential biological activities of 4-(4-Nitrophenyl)butan-2-amine and its analogs. It is important to note that this specific compound is not extensively documented in publicly available scientific literature. Therefore, this guide provides a detailed overview of the synthesis of its precursors and proposes established synthetic methodologies for its preparation. The biological context is inferred from the analysis of structurally related compounds. All experimental protocols provided are based on established chemical reactions and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a substituted aminobutane derivative with a chemical structure that suggests potential psychoactive and biological properties, owing to its similarity to amphetamine and its analogs. The presence of a nitrophenyl group can significantly influence its pharmacokinetic and pharmacodynamic profile. This technical guide aims to provide a thorough literature review of the synthesis of this compound and its potential analogs, alongside a discussion of possible biological activities based on related structures.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with the formation of a ketone precursor, followed by reductive amination.

Synthesis of the Ketone Precursor: 4-(4-Nitrophenyl)butan-2-one

The most common route to the ketone precursor, 4-(4-nitrophenyl)butan-2-one, involves an aldol condensation reaction.

Experimental Protocol: Aldol Condensation for 4-hydroxy-4-(4-nitrophenyl)butan-2-one

This protocol is based on established methods for aldol condensation.

  • Materials: 4-Nitrobenzaldehyde, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water, Diethyl ether, Magnesium sulfate (MgSO₄), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 4-nitrobenzaldehyde (1 equivalent) in a mixture of ethanol and water.

    • Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with constant stirring.

    • Add acetone (10 equivalents) to the reaction mixture and continue stirring at room temperature for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

    • Purify the crude product by column chromatography on silica gel.

The resulting 4-hydroxy-4-(4-nitrophenyl)butan-2-one can then be dehydrated to 4-(4-nitrophenyl)but-3-en-2-one, followed by reduction to yield 4-(4-nitrophenyl)butan-2-one. A more direct route to 4-(4-nitrophenyl)butan-2-one may also be possible under specific aldol condensation conditions that favor dehydration.

Reductive Amination to this compound

The conversion of the ketone precursor to the target amine can be achieved via reductive amination. Several methods are applicable, with the Leuckart reaction and sodium borohydride-mediated reduction being common choices.

Experimental Protocol: Reductive Amination via Leuckart Reaction

The Leuckart reaction utilizes ammonium formate or formamide as both the amine source and the reducing agent.[1]

  • Materials: 4-(4-Nitrophenyl)butan-2-one, Ammonium formate, Formic acid, Hydrochloric acid, Sodium hydroxide, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, mix 4-(4-nitrophenyl)butan-2-one (1 equivalent) with a large excess of ammonium formate (3-5 equivalents).

    • Heat the mixture to 160-185°C for 6-12 hours.

    • Monitor the reaction by TLC.

    • After cooling, add concentrated hydrochloric acid to the reaction mixture and heat under reflux to hydrolyze the intermediate formamide.

    • Basify the solution with aqueous sodium hydroxide.

    • Extract the product, this compound, with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the amine by distillation under reduced pressure or by column chromatography.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This method involves the formation of an imine intermediate followed by its reduction.

  • Materials: 4-(4-Nitrophenyl)butan-2-one, Ammonia (or ammonium chloride), Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN), Methanol, Hydrochloric acid, Sodium hydroxide, Diethyl ether.

  • Procedure:

    • Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) in methanol.

    • Add a solution of ammonia in methanol (or ammonium chloride and a base like triethylamine) to the ketone solution.

    • Stir the mixture at room temperature to form the imine intermediate.

    • Cool the reaction mixture in an ice bath and add sodium borohydride (or sodium cyanoborohydride for better selectivity) portion-wise.

    • Allow the reaction to proceed for several hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute hydrochloric acid and then basify with sodium hydroxide.

    • Extract the product with diethyl ether.

    • Wash the organic layer, dry it, and concentrate it to yield the crude amine.

    • Purify by appropriate methods.

Analogs of this compound

Analogs can be synthesized by modifying the starting materials or the synthetic route.

  • Substitution on the Phenyl Ring: Using substituted 4-nitrobenzaldehydes in the initial aldol condensation can introduce various functional groups on the phenyl ring.

  • Variation of the Amine Group: Employing primary or secondary amines instead of ammonia in the reductive amination step can lead to N-substituted analogs.

  • Modification of the Butane Chain: Using different ketones in the aldol condensation can alter the length and substitution of the alkyl chain.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Due to the lack of direct studies on this compound, its biological activity can only be inferred from its structural similarity to amphetamine and other phenethylamine derivatives.[2][3] Amphetamines are known to act as central nervous system stimulants by increasing the levels of catecholamine neurotransmitters, such as dopamine and norepinephrine, in the synaptic cleft.[4]

The presence of a nitro group can significantly alter the compound's properties. Nitroaromatic compounds are known to have a wide range of biological activities, including antimicrobial and cytotoxic effects.[5] The nitro group is a strong electron-withdrawing group, which can affect the compound's interaction with biological targets and its metabolic fate.

Hypothetical Signaling Pathway:

Based on the amphetamine-like core structure, this compound could potentially interact with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). It might act as a competitive substrate for these transporters, leading to an increase in the extracellular concentrations of dopamine and norepinephrine. This, in turn, would activate postsynaptic dopamine and adrenergic receptors, leading to downstream signaling cascades.

Data Presentation

As no quantitative biological data for this compound has been found in the literature, a data table cannot be provided at this time. Future studies are required to determine key parameters such as IC₅₀ values, binding affinities, and pharmacokinetic profiles.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Ketone Precursor cluster_1 Reductive Amination 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol Condensation Aldol Condensation 4-Nitrobenzaldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation 4-(4-Nitrophenyl)butan-2-one 4-(4-Nitrophenyl)butan-2-one Aldol Condensation->4-(4-Nitrophenyl)butan-2-one Reductive Amination Reductive Amination 4-(4-Nitrophenyl)butan-2-one->Reductive Amination Ammonia Ammonia Ammonia->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Proposed synthetic workflow for this compound.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibits/Reverses NET Norepinephrine Transporter (NET) Compound->NET Inhibits/Reverses DA_vesicle Dopamine Vesicle DA_synapse Dopamine (DA) DA_vesicle->DA_synapse Increased Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Increased Release DA_receptor Dopamine Receptor DA_synapse->DA_receptor Activates AD_receptor Adrenergic Receptor NE_synapse->AD_receptor Activates Signaling Downstream Signaling DA_receptor->Signaling AD_receptor->Signaling

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While this compound is not a well-characterized compound, this technical guide provides a comprehensive overview of its plausible synthesis based on established chemical principles. The proposed synthetic route, involving an initial aldol condensation followed by reductive amination, offers a clear pathway for its laboratory preparation. The discussion on its potential analogs opens avenues for future structure-activity relationship studies. The hypothetical biological activities and signaling pathways, drawn from its structural similarity to known psychoactive compounds, provide a starting point for pharmacological investigation. Further research is imperative to isolate, characterize, and evaluate the biological profile of this compound to understand its therapeutic potential and mechanism of action.

References

Thermochemical properties of "4-(4-Nitrophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermochemical Properties of 4-(4-Nitrophenyl)butan-2-amine

Introduction

This compound is a substituted aliphatic amine containing a nitroaromatic moiety. The presence of both an amino group and a nitro group on a flexible butyl chain suggests a molecule with potential applications in pharmaceutical development and materials science. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the molecule, while the chiral amine center introduces stereochemical considerations. Understanding the thermochemical properties of this compound is crucial for its safe handling, process development, and for predicting its stability and reactivity. This guide provides a theoretical and practical framework for researchers, scientists, and drug development professionals interested in the thermochemical characteristics of this compound.

Predicted Thermochemical Properties

Due to the absence of direct experimental data for this compound, its thermochemical properties can be estimated by examining data from analogous compounds. Key structural fragments for comparison include aniline, p-nitroaniline, aminophenols, and amphetamine analogues.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the thermodynamic stability of a compound. For this compound, the presence of the nitro group is expected to make the enthalpy of formation less negative (or more positive) compared to its non-nitrated counterpart, indicating lower thermodynamic stability. The explosive nature of some nitro compounds is due to their high positive enthalpies of formation and the exergonic decomposition to stable products like N₂, CO₂, and H₂O[1][2].

Table 1: Standard Enthalpy of Formation (ΔfH°solid) for Structurally Related Compounds

CompoundMolecular FormulaΔfH°solid (kJ/mol)Reference
AnilineC₆H₅NH₂+31.3[3]
p-NitroanilineC₆H₄(NO₂)NH₂-56.5[4]
4-AminophenolC₆H₄(OH)NH₂-190.6[5][6][7]
2-AminophenolC₆H₄(OH)NH₂-201.2[8]

Based on these values, the introduction of a nitro group to aniline significantly lowers the enthalpy of formation. Computational studies on nitroaromatics have shown that substituting a nitro group with an amino or hydroxyl group generally leads to a lower heat of formation[9][10].

Heat Capacity

The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree. It is a fundamental property for heat transfer calculations in chemical processes. The heat capacity of this compound is expected to be in a similar range to other substituted anilines and aromatic compounds of comparable molecular weight.

Table 2: Molar Heat Capacity (Cp,solid) for Structurally Related Compounds

CompoundMolecular FormulaCp,solid (J/mol·K) at 298.15 KReference
AnilineC₆H₅NH₂149.4[3]
p-NitroanilineC₆H₄(NO₂)NH₂158.2[4]
N-(2-cyanoethyl) anilineC₉H₁₀N₂~220 (liquid)[11]
Enthalpy of Vaporization and Sublimation

The enthalpy of vaporization (ΔvapH°) and sublimation (ΔsubH°) are important for understanding the phase behavior of a compound. For amphetamine analogs, which share the phenylethylamine backbone, these values have been determined experimentally and computationally[12][13][14].

Table 3: Enthalpy of Vaporization for Structurally Related Compounds

CompoundMolecular FormulaΔvapH° (kJ/mol) at 298.15 KReference
AnilineC₆H₅NH₂55.8[3]
N-EthylamphetamineC₁₁H₁₇N62.4 ± 4.4[12][13]

The presence of the polar nitro and amino groups in this compound suggests that it will have a relatively high enthalpy of vaporization due to strong intermolecular interactions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 4-(4-nitrophenyl)butan-2-one. This precursor can be synthesized via methods such as the aldol condensation of p-nitrobenzaldehyde and acetone followed by reduction.

This can be achieved by the hydrogenation of 4-(4-nitrophenyl)but-3-en-2-one, which is prepared by the Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone[15].

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes[16][17].

Materials and Reagents:

  • 4-(4-Nitrophenyl)butan-2-one

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) and a suitable amine source such as ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

SynthesisWorkflow pNitrobenzaldehyde p-Nitrobenzaldehyde claisenSchmidt Claisen-Schmidt Condensation pNitrobenzaldehyde->claisenSchmidt acetone Acetone acetone->claisenSchmidt intermediate1 4-(4-nitrophenyl)but-3-en-2-one claisenSchmidt->intermediate1 hydrogenation Hydrogenation (e.g., H2/Pd-C) intermediate1->hydrogenation ketone 4-(4-Nitrophenyl)butan-2-one hydrogenation->ketone reductiveAmination Reductive Amination (NH3, NaBH3CN) ketone->reductiveAmination product This compound reductiveAmination->product

Caption: Proposed synthetic workflow for this compound.
Determination of Thermochemical Properties

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature[18][19][20]. It can be used to determine melting point, enthalpy of fusion, and to study thermal stability and decomposition.

Experimental Protocol:

  • Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The melting point is determined from the onset of the melting endotherm, and the enthalpy of fusion is calculated from the area of the peak.

  • To study decomposition, the experiment is continued to higher temperatures until an exothermic decomposition peak is observed.

Combustion calorimetry is used to determine the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law[6].

Experimental Protocol:

  • A precisely weighed pellet of the sample (0.5-1.0 g) is placed in a crucible inside a combustion bomb.

  • The bomb is pressurized with pure oxygen (e.g., to 30 atm).

  • The bomb is placed in a calorimeter containing a known amount of water.

  • The sample is ignited electrically, and the temperature change of the water is measured accurately.

  • The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

  • Corrections are made for the heat of formation of nitric acid and any unburned carbon.

ThermoExperimentalWorkflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Combustion Combustion Calorimetry dsc_sample Sample Preparation (1-5 mg in Al pan) dsc_run Heating at a Constant Rate dsc_sample->dsc_run dsc_data Data Acquisition (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Analysis dsc_data->dsc_analysis dsc_results Melting Point Enthalpy of Fusion Decomposition Temp. dsc_analysis->dsc_results cc_sample Sample Preparation (0.5-1.0 g pellet) cc_run Combustion in Pressurized O2 cc_sample->cc_run cc_data Data Acquisition (Temperature Rise) cc_run->cc_data cc_analysis Calculation cc_data->cc_analysis cc_results Enthalpy of Combustion Enthalpy of Formation cc_analysis->cc_results

Caption: General experimental workflow for thermochemical analysis.

Structure-Property Relationships and Stability Considerations

The thermochemical properties of this compound are intrinsically linked to its molecular structure.

  • Nitro Group: The strongly electron-withdrawing nitro group destabilizes the molecule, leading to a higher (less negative) enthalpy of formation. It also provides a pathway for exothermic decomposition, a key characteristic of many nitroaromatic compounds[1][2][18]. The thermal stability of nitro-containing compounds can be significantly influenced by impurities[18].

  • Amino Group: The amino group can participate in hydrogen bonding, which will increase the intermolecular forces and thus raise the boiling point and enthalpy of vaporization.

  • Alkyl Chain: The flexible butyl chain provides conformational freedom, which can influence the crystal packing and, consequently, the melting point and enthalpy of fusion.

StructureProperty cluster_functional_groups Molecular Structural Features cluster_properties Influence on Thermochemical Properties molecule This compound nitro Nitro Group (-NO2) molecule->nitro amino Amino Group (-NH2) molecule->amino alkyl Butyl Chain (-C4H8-) molecule->alkyl stability Decreased Thermodynamic Stability (Higher ΔfH°) nitro->stability decomposition Potential for Exothermic Decomposition nitro->decomposition intermolecular Increased Intermolecular Forces (Hydrogen Bonding) amino->intermolecular conformation Conformational Flexibility alkyl->conformation phase_behavior Higher Boiling Point & ΔvapH° intermolecular->phase_behavior crystal_packing Influence on Crystal Packing, Melting Point, & ΔfusH° conformation->crystal_packing

Caption: Relationship between molecular structure and thermochemical properties.

Conclusion

While direct experimental data for this compound is currently lacking, a robust understanding of its likely thermochemical properties can be developed through the analysis of structurally related compounds. This guide provides a foundational framework for researchers by outlining a plausible synthetic route, detailing experimental protocols for thermochemical characterization, and discussing the key structure-property relationships. The provided methodologies and comparative data will be invaluable for any future investigation into this and similar nitro-containing amine compounds, ensuring both safe handling and a deeper understanding of their chemical behavior.

References

Safety and Handling of 4-(4-Nitrophenyl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the potential hazards, handling procedures, and safety precautions for 4-(4-Nitrophenyl)butan-2-amine, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide synthesizes information from analogous chemical structures to provide a robust framework for safe handling and use.

General Safety Information

Nitroaromatic compounds are recognized for their potential toxicity, and aromatic amines can be readily absorbed through the skin.[1] Many nitroaromatic compounds are considered toxic and mutagenic.[2] The primary hazards associated with compounds of this class include skin irritation, serious eye irritation, and respiratory irritation.[3]

General Precautions:

  • Avoid breathing dust, mist, or spray.[3]

  • Wash skin thoroughly after handling.

  • Use only in a well-ventilated area or outdoors.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Do not eat, drink, or smoke when using this product.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The following table summarizes the potential hazard classifications based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals), extrapolated from "4-(4-Nitrophenyl)pyrimidin-2-amine".

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table presents data for related compounds to provide an estimate of its properties.

Property4-(4-Nitrophenyl)pyrimidin-2-amine4-hydroxy-4-(4-nitrophenyl)butan-2-one4-(4-Hydroxyphenyl)butan-2-one
Molecular Formula C10H8N4O2[3]C10H11NO4[4][5]C10H12O2
Molecular Weight 216.20 g/mol 209.202 g/mol [4][5]164.20 g/mol
CAS Number 99361-84-9[3]57548-40-0[5]5471-51-2

Experimental Protocols

Specific experimental protocols for the synthesis and handling of this compound are not documented in available literature. The following is a generalized protocol for the safe handling of a potent, powdered chemical compound, which should be adapted based on a site-specific risk assessment.

Protocol: Safe Handling of Potentially Hazardous Chemical Powders

  • Preparation:

    • Don all appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

    • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (spatulas, weighing paper, vials) within the fume hood to minimize movement of the powder.

  • Weighing and Aliquoting:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean, designated spatula to transfer the desired amount of powder onto weighing paper.

    • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

    • Once the desired mass is weighed, carefully transfer the powder to a labeled, sealable container.

  • Dissolution:

    • If preparing a solution, add the solvent to the vessel containing the powder within the fume hood.

    • Cap the vessel securely and mix using a vortex or sonicator until fully dissolved.

  • Cleanup:

    • Decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

    • Dispose of all contaminated materials (weighing paper, gloves, etc.) in a designated hazardous waste container.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Logical and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows for handling chemicals with limited safety data.

G cluster_assessment Hazard Assessment for a Novel Compound start Compound of Interest: This compound search_sds Search for Specific Safety Data Sheet (SDS) start->search_sds sds_found SDS Found? search_sds->sds_found use_sds Follow SDS Recommendations sds_found->use_sds Yes search_analogs Identify and Search for Structurally Related Compounds sds_found->search_analogs No end_protocol Implement Protocol and Document Risk Assessment use_sds->end_protocol analog_data Gather Hazard Data from Analogs search_analogs->analog_data extrapolate Extrapolate Potential Hazards (Assume Worst-Case Scenario) analog_data->extrapolate precautionary_protocol Develop Precautionary Handling Protocol extrapolate->precautionary_protocol precautionary_protocol->end_protocol

Caption: Logical workflow for hazard assessment of a chemical with limited safety data.

G cluster_workflow Experimental Workflow: Safe Handling of Powders prep 1. Preparation - Don PPE - Prepare Fume Hood weigh 2. Weighing - Handle in Fume Hood - Minimize Dust prep->weigh dissolve 3. Dissolution (if applicable) - Add Solvent in Hood - Cap and Mix weigh->dissolve cleanup 4. Decontamination & Disposal - Clean Surfaces - Dispose of Waste dissolve->cleanup emergency 5. Emergency Procedures - Know locations of showers/eyewash - Have spill kit ready cleanup->emergency

Caption: General experimental workflow for the safe handling of powdered chemical substances.

Toxicology and Biological Effects

The toxicological profile of this compound has not been specifically determined. However, nitroaromatic compounds, as a class, are known to be toxic and mutagenic.[2][6] The nitro group can be reduced in vivo to form reactive intermediates that may lead to cellular damage. Aromatic amines are often associated with carcinogenicity.[1][6] Therefore, it is prudent to assume that this compound may exhibit similar toxicological properties.

Storage and Disposal

Storage:

  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep the container tightly closed when not in use.

  • Incompatible materials include strong oxidizing agents.

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • It is recommended to use a licensed professional waste disposal service.

This guide serves as a starting point for the safe handling of this compound. All laboratory personnel should be thoroughly trained on the potential hazards and the established handling protocols before commencing any work with this compound.

References

Methodological & Application

Application Note: Chiral HPLC Method Development for the Enantiomeric Separation of 4-(4-Nitrophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note outlines a systematic approach for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 4-(4-Nitrophenyl)butan-2-amine. The protocol covers initial screening of chiral stationary phases (CSPs) and mobile phases, followed by method optimization to achieve baseline separation of the enantiomers. This methodology is crucial for the accurate determination of enantiomeric purity in research, development, and quality control settings.

Introduction

This compound is a chiral amine containing a stereogenic center, making the separation and quantification of its enantiomers essential for pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is a widely used and effective technique for resolving enantiomers.[1][2] The development of a robust chiral HPLC method typically involves screening a variety of chiral stationary phases and mobile phase conditions to identify the optimal parameters for separation.[3][4] This document provides a detailed protocol for a systematic method development strategy.

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Columns (for screening):

    • Polysaccharide-based CSPs (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H)

    • Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC® V)

  • Solvents and Reagents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Diethylamine (DEA), and Trifluoroacetic acid (TFA).

  • Sample: Racemic this compound standard.

A stock solution of racemic this compound is prepared by dissolving an appropriate amount of the standard in the initial mobile phase to a final concentration of 1.0 mg/mL. This stock solution is then diluted to a working concentration of 0.1 mg/mL for injection.

Method Development Strategy

A systematic screening approach is employed to identify the most suitable chiral stationary phase and mobile phase combination. The strategy involves a multi-step process from initial screening to final method optimization.

Diagram: Chiral HPLC Method Development Workflow

Chiral_HPLC_Method_Development start Start: Racemic Analyte (this compound) screening Phase 1: Initial Screening start->screening np_screening Normal Phase (NP) Screening (Polysaccharide CSPs) screening->np_screening rp_screening Reversed Phase (RP) Screening (Polysaccharide & Macrocyclic CSPs) screening->rp_screening po_screening Polar Organic (PO) Screening (Polysaccharide & Macrocyclic CSPs) screening->po_screening evaluation Evaluate Screening Results (Partial or Baseline Separation?) np_screening->evaluation rp_screening->evaluation po_screening->evaluation optimization Phase 2: Method Optimization evaluation->optimization Yes no_separation No Separation: Re-screen with different CSPs/modes evaluation->no_separation No mobile_phase_opt Mobile Phase Composition (% Modifier, Additive Conc.) optimization->mobile_phase_opt temp_opt Temperature Optimization optimization->temp_opt flow_rate_opt Flow Rate Optimization optimization->flow_rate_opt final_method Final Robust Method mobile_phase_opt->final_method temp_opt->final_method flow_rate_opt->final_method

Caption: Workflow for Chiral HPLC Method Development.

The initial screening is designed to quickly identify a suitable combination of a chiral stationary phase and a mobile phase that shows some degree of enantiomeric separation.

Protocol for Initial Screening:

  • Column Equilibration: Equilibrate the selected chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the 0.1 mg/mL working standard solution.

  • Detection: Monitor the chromatogram at a wavelength of 254 nm, which is appropriate for the nitrophenyl group.

  • Data Evaluation: Assess the chromatogram for any peak splitting or separation, indicating chiral recognition.

  • Systematic Screening: Repeat steps 1-4 for each column and mobile phase combination outlined in the screening tables below. For basic compounds like this compound, the addition of a basic modifier like diethylamine (DEA) is often necessary in normal phase mode to improve peak shape and achieve separation.[5]

Table 1: Normal Phase Screening Conditions

ParameterCondition
Columns CHIRALPAK® AD-H, CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase A n-Hexane / IPA / DEA (90:10:0.1, v/v/v)
Mobile Phase B n-Hexane / EtOH / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Table 2: Reversed Phase Screening Conditions

ParameterCondition
Columns CHIRALPAK® AD-H, CHIRALCEL® OD-H, CHIROBIOTIC® V (250 x 4.6 mm, 5 µm)
Mobile Phase A ACN / Water / TFA (50:50:0.1, v/v/v)
Mobile Phase B MeOH / Water / TFA (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Once a promising stationary phase and mobile phase system is identified from the initial screening (i.e., partial separation is observed), the next step is to optimize the method to achieve baseline resolution (Rs > 1.5).

Protocol for Method Optimization:

  • Select the Best Condition: Choose the column and mobile phase combination that provided the best initial separation.

  • Optimize Mobile Phase Composition:

    • Vary the ratio of the organic modifier (e.g., IPA in normal phase, ACN in reversed phase) in increments of 5% to improve resolution.

    • Adjust the concentration of the additive (e.g., DEA or TFA) to improve peak shape and resolution.

  • Optimize Temperature:

    • Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 35 °C). Lower temperatures often improve chiral selectivity.

  • Optimize Flow Rate:

    • Evaluate the effect of lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) as chiral separations can sometimes benefit from reduced flow rates.

  • Final Method Validation: Once optimal conditions are established, perform replicate injections to confirm the reproducibility of the method.

Expected Results

The screening process is expected to identify at least one column-mobile phase combination that provides partial or full separation of the enantiomers of this compound. Subsequent optimization should lead to a robust method with baseline resolution. A hypothetical optimized method's parameters are presented in Table 3, and the expected quantitative results in Table 4.

Table 3: Example of an Optimized Chiral HPLC Method

ParameterOptimized Condition
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / IPA / DEA (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 20 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 4: Expected Performance of the Optimized Method

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) ~ 12.5~ 14.8
Resolution (Rs) \multicolumn{2}{c}{> 1.8}
Tailing Factor < 1.2< 1.2
Theoretical Plates (N) > 3000> 3000

Diagram: Logical Relationship of Optimization Parameters

Optimization_Parameters goal Goal: Baseline Resolution (Rs > 1.5) Good Peak Shape mobile_phase Mobile Phase Composition (% Organic, % Additive) goal->mobile_phase influences temperature Column Temperature goal->temperature influences flow_rate Flow Rate goal->flow_rate influences resolution Resolution (Rs) mobile_phase->resolution affects retention Retention Time (tR) mobile_phase->retention affects peak_shape Peak Shape (Tailing) mobile_phase->peak_shape affects temperature->resolution affects temperature->retention affects flow_rate->resolution affects flow_rate->retention affects

Caption: Interplay of Optimization Parameters.

Conclusion

The systematic approach to chiral HPLC method development described in this application note provides a reliable framework for achieving the enantiomeric separation of this compound. By systematically screening a selection of appropriate chiral stationary phases and mobile phases, followed by a logical optimization process, a robust and reproducible method suitable for quality control and research purposes can be developed.

References

Use of "4-(4-Nitrophenyl)butan-2-amine" as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Based on the comprehensive search, there is no direct information available in the provided results detailing the use of "4-(4-Nitrophenyl)butan-2-amine" as a chiral auxiliary. The search results primarily focus on the synthesis of related compounds like 4-hydroxy-4-(4-nitrophenyl)butan-2-one and the application of well-established chiral auxiliaries and catalysts such as L-proline, oxazolidinones, and tert-butanesulfinamide in asymmetric synthesis.

Therefore, creating detailed Application Notes and Protocols specifically for "this compound" as a chiral auxiliary is not possible with the current information. The general principles of chiral auxiliary-based asymmetric synthesis are well-documented, but their specific application with the requested compound is not described in the search results.

To provide a helpful response, it would be necessary to find literature that specifically investigates the use of "this compound" for this purpose. Without such information, any generated content would be speculative and not based on scientific evidence.

Application Notes and Protocols: 4-(4-Nitrophenyl)butan-2-amine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-(4-Nitrophenyl)butan-2-amine as a key intermediate in the development of pharmaceutical compounds. This document includes detailed experimental protocols, data summaries, and workflow diagrams to facilitate its use in a research and development setting.

Introduction

This compound is a versatile chemical building block characterized by a chiral amine center and a nitrophenyl group. The presence of these functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which can then be further functionalized, while the secondary amine provides a site for amide bond formation, alkylation, or participation in other coupling reactions. This dual functionality makes it an attractive starting material for the generation of compound libraries for drug discovery.

While direct applications in the synthesis of currently marketed drugs are not extensively documented in publicly available literature, the structural motif of 4-phenylbutan-2-amine is present in various biologically active compounds. This suggests the potential of this compound as a key intermediate for novel therapeutic agents, particularly in the areas of kinase inhibition and dopamine receptor modulation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-nitrobenzaldehyde and acetone. The initial step involves an aldol condensation to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which is then converted to the target amine via reductive amination.

Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one

The aldol condensation of 4-nitrobenzaldehyde with acetone is a well-established reaction. Various catalytic systems can be employed to promote this transformation.

Diagram of the Synthesis of the Precursor

G cluster_0 Step 1: Aldol Condensation 4-nitrobenzaldehyde 4-nitrobenzaldehyde 4-hydroxy-4-(4-nitrophenyl)butan-2-one 4-hydroxy-4-(4-nitrophenyl)butan-2-one 4-nitrobenzaldehyde->4-hydroxy-4-(4-nitrophenyl)butan-2-one + Acetone Acetone Acetone Catalyst Catalyst Catalyst->4-hydroxy-4-(4-nitrophenyl)butan-2-one e.g., L-proline

Caption: Synthesis of the ketone precursor.

Experimental Protocol: L-Proline Catalyzed Aldol Condensation

This protocol describes a representative method for the synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one using L-proline as an organocatalyst.

Reagent/ParameterQuantity/Value
4-Nitrobenzaldehyde1.51 g (10 mmol)
Acetone20 mL
L-Proline0.23 g (2 mmol, 20 mol%)
Reaction TemperatureRoom Temperature
Reaction Time24-48 hours
Solvent for Work-upEthyl acetate, Water

Procedure:

  • To a solution of 4-nitrobenzaldehyde in acetone, add L-proline.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Expected Yield: 70-85%

Synthesis of this compound via Reductive Amination

The conversion of the intermediate ketone to the target primary amine can be achieved through reductive amination. This process involves the in-situ formation of an imine with an ammonia source, followed by reduction.

Diagram of the Reductive Amination Workflow

G cluster_1 Step 2: Reductive Amination Ketone_Precursor 4-hydroxy-4-(4-nitrophenyl)butan-2-one Imine_Intermediate Imine Intermediate (in situ) Ketone_Precursor->Imine_Intermediate + Ammonia Source Ammonia_Source Ammonia Source (e.g., Ammonium Acetate) Reducing_Agent Reducing Agent (e.g., NaBH3CN) Target_Amine This compound Imine_Intermediate->Target_Amine + Reducing Agent

Caption: Reductive amination of the ketone precursor.

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

This protocol outlines a general procedure for the reductive amination of 4-(4-nitrophenyl)butan-2-one (assuming the hydroxyl group is first removed, or the reaction proceeds with the ketone functionality). A more direct approach from 4-(4-nitrophenyl)butan-2-one is also plausible.

Reagent/ParameterQuantity/Value
4-(4-Nitrophenyl)butan-2-one1.93 g (10 mmol)
Ammonium Acetate7.71 g (100 mmol)
Methanol50 mL
Sodium Cyanoborohydride (NaBH₃CN)0.94 g (15 mmol)
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
pH AdjustmentAcetic acid to pH 6-7

Procedure:

  • Dissolve 4-(4-nitrophenyl)butan-2-one and a large excess of ammonium acetate in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, carefully add 1 M HCl to quench the excess reducing agent (caution: gas evolution).

  • Make the solution basic (pH > 10) with the addition of aqueous NaOH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 50-70%

Application in the Synthesis of Pharmaceutical Intermediates

The 4-(4-aminophenyl)butan-2-amine scaffold, obtained after the reduction of the nitro group, is a key pharmacophore that can be utilized in the synthesis of various kinase inhibitors and other biologically active molecules.

General Pathway to Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline moiety that interacts with the hinge region of the kinase active site. The 4-(4-aminophenyl)butan-2-amine scaffold provides a valuable starting point for the synthesis of such compounds.

Diagram of a Potential Synthetic Pathway

G cluster_2 Application in Pharmaceutical Synthesis Target_Amine This compound Amino_Analog 4-(4-Aminophenyl)butan-2-amine Target_Amine->Amino_Analog Nitro Group Reduction (e.g., H2, Pd/C) Kinase_Inhibitor Potential Kinase Inhibitor Amino_Analog->Kinase_Inhibitor Nucleophilic Aromatic Substitution Heterocycle Activated Heterocycle (e.g., 4-chloroquinazoline) Heterocycle->Kinase_Inhibitor

Caption: General scheme for kinase inhibitor synthesis.

Protocol: Reduction of the Nitro Group

Experimental Protocol: Catalytic Hydrogenation

Reagent/ParameterQuantity/Value
This compound1.94 g (10 mmol)
Palladium on Carbon (10 wt. %)0.1 g
Methanol or Ethanol50 mL
Hydrogen Gas1 atm (balloon) or higher pressure
Reaction TemperatureRoom Temperature
Reaction Time2-6 hours

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)butan-2-amine, which can often be used in the next step without further purification.

Expected Yield: >95%

Data Summary

The following table summarizes typical analytical data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR Signals (indicative)
4-hydroxy-4-(4-nitrophenyl)butan-2-oneC₁₀H₁₁NO₄209.20Pale yellow solidδ 8.2 (d, 2H), 7.5 (d, 2H), 5.2 (m, 1H), 2.8 (d, 2H), 2.2 (s, 3H)
This compoundC₁₀H₁₄N₂O₂194.23Yellowish oil or low melting solidδ 8.1 (d, 2H), 7.4 (d, 2H), 3.0 (m, 1H), 2.8 (t, 2H), 1.7 (m, 2H), 1.1 (d, 3H)
4-(4-Aminophenyl)butan-2-amineC₁₀H₁₆N₂164.25Oil or solidδ 7.0 (d, 2H), 6.6 (d, 2H), 3.5 (br s, 2H), 2.9 (m, 1H), 2.5 (t, 2H), 1.6 (m, 2H), 1.0 (d, 3H)

Conclusion

This compound is a valuable intermediate for the synthesis of complex nitrogen-containing molecules. The protocols provided herein offer a reliable pathway for its synthesis and subsequent functionalization. The resulting 4-(4-aminophenyl)butan-2-amine scaffold holds significant promise for the development of novel pharmaceutical agents, particularly in the field of oncology and neurology. Further exploration of its reactivity and incorporation into diverse molecular frameworks is warranted for the discovery of new therapeutic leads.

Application Notes and Protocols for the Reductive Amination of 4-(4-nitrophenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(4-nitrophenyl)butan-2-amine via the reductive amination of 4-(4-nitrophenyl)butan-2-one. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of primary, secondary, and tertiary amines.[1] This protocol focuses on a one-pot synthesis utilizing sodium cyanoborohydride as a selective reducing agent, which is crucial for preserving the nitro functional group present in the substrate. The application of such methodologies is vital in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

The reductive amination of ketones and aldehydes is a fundamental transformation in organic synthesis, enabling the direct conversion of a carbonyl group into an amine.[1] This process typically involves the in-situ formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound with an amine, followed by its reduction to the corresponding amine.[2] The choice of reducing agent is critical, especially when sensitive functional groups, such as nitro groups, are present. Reagents like sodium borohydride (NaBH₄) can be too reactive, potentially reducing the starting ketone or the nitro group.[3] In contrast, milder and more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion intermediate over the carbonyl and nitro functionalities.[2][4][5] This protocol details the use of sodium cyanoborohydride in a one-pot reaction, a common and efficient approach in synthetic chemistry.[5]

Experimental Protocol

This protocol outlines the reductive amination of 4-(4-nitrophenyl)butan-2-one to yield this compound.

Materials:

  • 4-(4-nitrophenyl)butan-2-one

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-nitrophenyl)butan-2-one (1.0 eq).

  • Addition of Amine Source: Add ammonium acetate (10.0 eq) to the flask.

  • Solvent Addition: Add anhydrous methanol (approximately 0.2 M concentration of the ketone) to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen and maintain a positive pressure of the inert gas.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of methanol).

  • Work-up - Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of aryl ketones, providing a comparative basis for the protocol described.

Carbonyl SubstrateAmine SourceReducing AgentSolventTypical Yield (%)Reference
4-Phenylbutan-2-oneNH₃/H₂OFe/(N)SiC, H₂Not specified87Not specified in snippets
Various Aldehydes/KetonesVarious AminesNaBH(OAc)₃DCE80-96[5]
BenzaldehydeEthylamineNaBH₃CNNot specified91[5]
5-α-androstane-3,17-dioneAmmonium acetateNaBH₃CNNot specified100 (at C3)[5]

Logical Workflow of the Reductive Amination Protocol

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Ketone and Ammonium Acetate in Methanol start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert imine_formation Stir for Imine Formation (30 min, RT) inert->imine_formation reduction Add NaBH3CN Solution (0 °C to RT, 12-24h) imine_formation->reduction monitoring Monitor by TLC reduction->monitoring monitoring->reduction Incomplete quench Quench with aq. NaHCO3 monitoring->quench Complete extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product Chemical_Pathway Ketone 4-(4-nitrophenyl)butan-2-one Imine Imine Intermediate Ketone->Imine + NH3 - H2O AmineSource Ammonium Acetate (Ammonia Source) AmineSource->Imine Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Product This compound Iminium->Product + H- (from NaBH3CN) ReducingAgent NaBH3CN (Hydride Source) ReducingAgent->Product

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 4-(4-Nitrophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 4-(4-Nitrophenyl)butan-2-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-stage process commencing with the synthesis of the precursor, 4-(4-nitrophenyl)butan-2-one, followed by its conversion to the target primary amine. This guide offers detailed experimental procedures, quantitative data, and process flow diagrams to ensure reproducibility and scalability.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to amphetamine and its analogues. The presence of a primary amine and a nitro-functionalized aromatic ring makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The protocols outlined herein describe a reliable and scalable pathway to this important intermediate.

Overall Synthesis Strategy

The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of the ketone precursor, 4-(4-nitrophenyl)butan-2-one. The second stage focuses on the conversion of this ketone to the target primary amine. Two primary routes are presented for the second stage, offering flexibility based on available equipment and desired process parameters.

Synthesis_Strategy Start Starting Materials Ketone 4-(4-Nitrophenyl)butan-2-one Start->Ketone Stage 1: Aldol Condensation Amine This compound Ketone->Amine Stage 2A: Reductive Amination Final_Product Purified 4-(4-Aminophenyl)butan-2-amine Amine->Final_Product Stage 2B: Nitro Group Reduction & Purification

Caption: Overall synthesis workflow for 4-(4-Aminophenyl)butan-2-amine.

Stage 1: Synthesis of 4-(4-Nitrophenyl)butan-2-one

The precursor ketone is synthesized via an aldol condensation reaction between p-nitrobenzaldehyde and acetone. While various catalysts can be employed, this protocol details a scalable method.

Experimental Protocol: Aldol Condensation

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • In a suitable reactor, dissolve p-nitrobenzaldehyde in a mixture of acetone and water.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add an aqueous solution of sodium hydroxide, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of ~7.

  • Extract the product into toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-(4-nitrophenyl)butan-2-one.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Quantitative Data for Stage 1
ParameterValue
Yield 75-85%
Purity (after purification) >98% (by HPLC)
Reaction Time 12-16 hours
Reaction Temperature 0-10 °C (addition), Room Temperature (reaction)

Stage 2: Synthesis and Purification of this compound

Two effective routes are presented for the conversion of 4-(4-nitrophenyl)butan-2-one to the target amine. Route A involves a direct reductive amination, while Route B separates the amination and nitro reduction steps.

Route A: Leuckart Reaction (Reductive Amination and Nitro Reduction in a modified one-pot approach)

The Leuckart reaction provides a direct conversion of the ketone to the corresponding formamide, which is then hydrolyzed to the primary amine. The high temperatures of the Leuckart reaction can sometimes lead to the reduction of the nitro group.

Leuckart_Reaction Ketone 4-(4-Nitrophenyl)butan-2-one Formamide N-formyl intermediate Ketone->Formamide Ammonium Formate (160-185 °C) Hydrolysis Acid Hydrolysis Formamide->Hydrolysis Reaction Mixture Amine This compound Hydrolysis->Amine HCl, Reflux

Caption: Leuckart reaction workflow for amine synthesis.

Materials:

  • 4-(4-Nitrophenyl)butan-2-one

  • Ammonium formate or Formamide and Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Toluene

Procedure:

  • In a high-pressure reactor, charge 4-(4-nitrophenyl)butan-2-one and ammonium formate (or a mixture of formamide and formic acid).

  • Heat the mixture to 160-185 °C and maintain this temperature for 6-12 hours.[1]

  • Monitor the formation of the N-formyl intermediate by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and slowly add concentrated hydrochloric acid.

  • Reflux the mixture for 4-8 hours to hydrolyze the formamide.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to a pH of >12.

  • Extract the product with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • The crude amine can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride or sulfate) and recrystallizing.

ParameterValue
Overall Yield 50-65%
Purity (after purification) >99% (by HPLC)
Reaction Time 10-20 hours
Reaction Temperature 160-185 °C (amination), Reflux (hydrolysis)
Route B: Catalytic Reductive Amination and Subsequent Nitro Group Reduction

This route offers milder reaction conditions and potentially higher yields by separating the amination and nitro reduction steps.

Catalytic_Amination_Reduction cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Group Reduction Ketone 4-(4-Nitrophenyl)butan-2-one Nitro_Amine This compound Ketone->Nitro_Amine H₂, NH₃, Raney Ni (Low Pressure) Amino_Amine 4-(4-Aminophenyl)butan-2-amine Nitro_Amine->Amino_Amine H₂, Pd/C or Raney Ni (Catalytic Hydrogenation)

Caption: Two-step catalytic amination and reduction workflow.

Materials:

  • 4-(4-Nitrophenyl)butan-2-one

  • Ethanolic ammonia solution (15-20%)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Methanol

Procedure:

  • Charge a high-pressure autoclave with 4-(4-nitrophenyl)butan-2-one, ethanolic ammonia, and Raney Nickel catalyst.[2]

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the catalyst from the reaction mixture.

  • Concentrate the filtrate under reduced pressure to obtain crude this compound.

Materials:

  • Crude this compound

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude this compound in methanol or ethanol in a hydrogenation reactor.

  • Add the Pd/C or Raney Nickel catalyst to the solution.

  • Seal the reactor, purge with nitrogen, and then with hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C).

  • Monitor the reaction by hydrogen uptake and TLC/HPLC until the starting material is consumed.

  • Upon completion, vent the hydrogen and purge with nitrogen.

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-(4-aminophenyl)butan-2-amine.

ParameterReductive AminationNitro Group Reduction
Yield 80-90%90-95%
Purity (after step) Intermediate>95% (crude)
Reaction Time 4-8 hours2-6 hours
Reaction Temperature 80-100 °C25-50 °C
Catalyst Loading 5-10 wt% Raney Ni1-5 mol% Pd/C
Hydrogen Pressure 50-100 psi50-100 psi

Purification of the Final Product

The final product, 4-(4-aminophenyl)butan-2-amine, can be purified by one of the following methods to achieve high purity suitable for pharmaceutical applications.

Protocol 1: Vacuum Distillation
  • Set up a fractional distillation apparatus for vacuum operation.

  • Carefully heat the crude product under reduced pressure.

  • Collect the fraction that distills at the appropriate boiling point. The exact boiling point will depend on the vacuum achieved.

  • This method is effective for removing non-volatile impurities.

Protocol 2: Crystallization as a Salt
  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add a solution of an acid (e.g., sulfuric acid in isopropanol to form the sulfate salt, or hydrochloric acid in ether to form the hydrochloride salt) with stirring.

  • Cool the mixture to induce crystallization.

  • Collect the precipitated salt by filtration.

  • Wash the crystals with a cold solvent.

  • Dry the purified salt under vacuum.

  • The free base can be regenerated by dissolving the salt in water and basifying with a strong base (e.g., NaOH), followed by extraction with an organic solvent.

Safety Considerations

  • Hydrogenation: Catalytic hydrogenation reactions should be carried out in a well-ventilated area using appropriate high-pressure equipment. The catalysts, particularly Raney Nickel and Palladium on carbon, can be pyrophoric when dry and should be handled with care.

  • Leuckart Reaction: This reaction is performed at high temperatures and generates pressure. It should be conducted in a suitable high-pressure reactor with appropriate safety measures.

  • Handling of Amines: Aromatic amines can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Flammable solvents should be handled with care and away from ignition sources.

Conclusion

The protocols described in this document provide a comprehensive guide for the large-scale synthesis and purification of this compound and its subsequent conversion to 4-(4-aminophenyl)butan-2-amine. By following these detailed procedures and paying close attention to the safety precautions, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate in high yield and purity.

References

Application Note: Derivatization of 4-(4-Nitrophenyl)butan-2-amine for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the derivatization of 4-(4-Nitrophenyl)butan-2-amine for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar amino group, direct GC analysis of this compound can lead to poor chromatographic performance, including peak tailing and low sensitivity. To overcome these challenges, a derivatization protocol using trifluoroacetic anhydride (TFAA) is presented. This method enhances the volatility and thermal stability of the analyte, resulting in improved peak shape and detection limits. The described protocol is particularly relevant for researchers in drug development and forensic science requiring accurate and precise quantification of this and structurally related compounds.

Introduction

This compound is a compound of interest in various fields, including medicinal chemistry and toxicology, due to its structural similarity to amphetamine analogs. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds. However, the presence of the primary amine group in this compound makes it a polar and active compound, which can interact with the stationary phase of the GC column, leading to poor chromatographic resolution.[1][2]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved chromatographic properties.[2] For primary amines, acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[3][4][5] This process replaces the active hydrogen of the amino group with a trifluoroacetyl group, thereby increasing the analyte's volatility and thermal stability, and reducing its polarity.[1][6] The resulting derivative is more amenable to GC separation and provides characteristic mass spectra for confident identification and quantification.[6] This application note provides a detailed protocol for the TFAA derivatization of this compound and subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Pyridine (GC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • Autosampler vials with inserts (1.5 mL)

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath

  • Microsyringes

  • Pipettes

Standard Solution Preparation

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare working standard solutions in ethyl acetate at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Derivatization Protocol
  • Sample Preparation: Pipette 100 µL of the working standard solution into a 1.5 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reagent Addition: Add 50 µL of ethyl acetate and 10 µL of pyridine to the dried residue. Vortex briefly to dissolve the analyte.

  • Derivatization Reaction: Add 20 µL of trifluoroacetic anhydride (TFAA) to the vial. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Heat the vial at 70°C for 30 minutes in a heating block or water bath.[7][8]

  • Evaporation of Excess Reagent: After incubation, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: Transfer the solution to a vial insert and inject 1 µL into the GC-MS system.

GC-MS Conditions

The following GC-MS parameters are recommended and can be optimized for specific instrumentation.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[3][7]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[7]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C[7]
Oven ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min[7][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Solvent Delay3 minutes
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative analysis of the derivatized this compound should be performed by constructing a calibration curve from the peak areas of the standard solutions. The following table summarizes the expected performance characteristics of the method, based on typical results for similar derivatized amphetamine-like compounds.[7][8]

ParameterExpected Value
Retention Time (min)To be determined
Linearity Range (ng/mL)5 - 1000[7][8]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (ng/mL)To be determined
Limit of Quantification (LOQ) (ng/mL)2.5 - 10[7][8]
Quantifier Ion (m/z)To be determined
Qualifier Ions (m/z)To be determined

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Preparation start Start with Standard or Sample evap1 Evaporate to Dryness start->evap1 reconstitute Dissolve in Ethyl Acetate & Pyridine evap1->reconstitute add_tfaa Add TFAA reconstitute->add_tfaa heat Heat at 70°C for 30 min add_tfaa->heat evap2 Evaporate to Dryness heat->evap2 reconstitute2 Reconstitute in Ethyl Acetate evap2->reconstitute2 inject Inject into GC-MS reconstitute2->inject

Caption: Experimental workflow for the derivatization of this compound.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products amine This compound plus + amine->plus tfaa Trifluoroacetic Anhydride (TFAA) arrow Pyridine, 70°C tfaa->arrow derivative N-Trifluoroacetyl-4-(4-Nitrophenyl)butan-2-amine byproduct Trifluoroacetic Acid plus->tfaa arrow->derivative arrow->byproduct Byproduct

Caption: Derivatization reaction of this compound with TFAA.

Conclusion

The derivatization of this compound with trifluoroacetic anhydride is a straightforward and effective method to improve its analysis by gas chromatography-mass spectrometry. The resulting N-trifluoroacetyl derivative exhibits enhanced volatility and thermal stability, leading to improved chromatographic peak shape and allowing for sensitive and reliable quantification. The protocol detailed in this application note provides a solid foundation for researchers and drug development professionals working with this and similar analytes, enabling accurate determination in various matrices.

References

Application Notes and Protocols for NMR Sample Preparation of "4-(4-Nitrophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Nuclear Magnetic Resonance (NMR) samples of the compound "4-(4-Nitrophenyl)butan-2-amine" for both qualitative and quantitative analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, purity, and concentration of small molecules. Proper sample preparation is critical for obtaining high-quality NMR spectra. This application note outlines the recommended procedures for preparing "this compound" for NMR analysis, ensuring reproducibility and accuracy of results.

Materials and Equipment

Reagents
  • This compound (Analyte)

  • Deuterated Solvents (e.g., Chloroform-d (CDCl3), Dimethyl Sulfoxide-d6 (DMSO-d6), Methanol-d4 (CD3OD))

  • Internal Standard for qNMR (e.g., Maleic Acid, Dimethyl Sulfone)

  • Tetramethylsilane (TMS) or other appropriate reference standard

Equipment
  • Analytical balance (readability to at least 0.01 mg)

  • Vortex mixer

  • Pipettes and pipette tips

  • Spatula

  • Glass vials with caps

  • High-quality 5 mm NMR tubes and caps

  • NMR tube rack

  • Lint-free wipes

Experimental Protocols

Protocol for Qualitative ¹H and ¹³C NMR Sample Preparation

This protocol is designed for obtaining routine 1D and 2D NMR spectra for structural elucidation.

3.1.1. Solvent Selection:

3.1.2. Sample Preparation Workflow:

Qualitative NMR Sample Preparation Workflow cluster_prep Preparation cluster_analysis Analysis weigh Weigh 5-25 mg of Analyte dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve into a clean vial vortex Vortex to Ensure Homogeneity dissolve->vortex transfer Transfer Solution to NMR Tube vortex->transfer cap Cap the NMR Tube transfer->cap label_tube Label the Tube Clearly cap->label_tube acquire Acquire NMR Data label_tube->acquire

Caption: Workflow for preparing a qualitative NMR sample.

3.1.3. Detailed Steps:

  • Weigh the Analyte: Accurately weigh approximately 5-25 mg of "this compound" into a clean, dry glass vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3) to the vial. This volume is optimal for standard 5 mm NMR tubes.

  • Dissolve the Sample: Gently vortex the vial to ensure the analyte is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are present. A homogeneous solution is essential for high-quality spectra.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles.

  • Capping and Labeling: Securely cap the NMR tube. Label the tube with a unique identifier. Do not use paper labels directly on the part of the tube that will be inside the spectrometer.

  • Data Acquisition: The sample is now ready for NMR data acquisition.

Protocol for Quantitative NMR (qNMR) Sample Preparation

This protocol is for determining the precise concentration or purity of the analyte using an internal standard.

3.2.1. Internal Standard Selection:

An ideal internal standard should:

  • Be highly pure and stable.

  • Have a simple NMR spectrum with signals that do not overlap with the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Not react with the analyte.

For "this compound" in CDCl3, suitable internal standards could include Maleic Acid or 1,4-Dinitrobenzene . The selection should be confirmed by running a preliminary spectrum of the analyte and the potential standard.

3.2.2. qNMR Sample Preparation Workflow:

Quantitative NMR Sample Preparation Workflow cluster_weighing Precise Weighing cluster_solution Solution Preparation cluster_final Final Steps weigh_analyte Accurately weigh Analyte combine Combine solids in a single vial weigh_analyte->combine weigh_is Accurately weigh Internal Standard weigh_is->combine add_solvent Add a precise volume of Deuterated Solvent combine->add_solvent dissolve_vortex Vortex for complete dissolution add_solvent->dissolve_vortex transfer_tube Transfer to NMR tube dissolve_vortex->transfer_tube acquire_qnmr Acquire qNMR data under optimized conditions transfer_tube->acquire_qnmr

Caption: Workflow for preparing a quantitative NMR sample.

3.2.3. Detailed Steps:

  • Precise Weighing: Using an analytical balance, accurately weigh a specific amount of both the "this compound" and the chosen internal standard into the same clean, dry vial. Record the masses to the highest precision possible. The molar ratio of the internal standard to the analyte should ideally be around 1:1.

  • Solvent Addition: Add a precise volume (e.g., 0.600 mL) of the deuterated solvent to the vial.

  • Complete Dissolution: Ensure both the analyte and the internal standard are completely dissolved by vortexing. Homogeneity is critical for accurate quantification.

  • Transfer and Acquisition: Transfer the solution to a high-quality NMR tube, cap it, and acquire the NMR data using appropriate quantitative parameters (e.g., a long relaxation delay).

Data Presentation

For quantitative analysis, the following data should be meticulously recorded.

ParameterAnalyte (this compound)Internal Standard
Mass (mg) e.g., 10.25e.g., 8.50
Molecular Weight ( g/mol ) 180.23e.g., 116.07 (Maleic Acid)
Moles (mmol) CalculatedCalculated
¹H NMR Signal Integral MeasuredMeasured
Number of Protons for Signal KnownKnown

The purity or concentration of the analyte can then be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * (MW_analyte / MW_IS) * Purity_IS (%)

Where:

  • I = Integral of the NMR signal

  • N = Number of protons giving rise to the signal

  • m = Mass

  • MW = Molecular Weight

  • Purity = Purity of the standard

  • analyte = this compound

  • IS = Internal Standard

Troubleshooting

IssuePossible CauseSolution
Poor Resolution/Broad Peaks Inhomogeneous solution, solid particles, poor shimming.Ensure complete dissolution, filter the sample if necessary, use high-quality NMR tubes.
Solvent Peak Obscures Signals Incorrect solvent choice.Use a different deuterated solvent where the analyte signals are in a clear region.
Low Signal-to-Noise Sample concentration is too low.Prepare a more concentrated sample.
Inaccurate Quantitative Results Incomplete dissolution, inaccurate weighing, non-optimal acquisition parameters.Ensure complete dissolution and accurate weighing, use a sufficiently long relaxation delay (5-7 times the longest T1).

Application of 4-(4-Nitrophenyl)butan-2-amine in Catalytic Research: A Focus on Asymmetric Synthesis of Chiral Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct catalytic applications of 4-(4-Nitrophenyl)butan-2-amine are not extensively documented in publicly available research, its chiral structure, featuring a primary amine and a nitro-substituted phenyl group, suggests significant potential as a chiral ligand or organocatalyst. The true value of this compound in catalytic research currently lies in the stereoselective synthesis of its precursors, which are benchmark molecules for developing and evaluating new asymmetric catalytic methodologies. This application note will detail the catalytic strategies employed in the synthesis of key precursors to this compound, namely 4-hydroxy-4-(4-nitrophenyl)butan-2-one and 4-(4-nitrophenyl)butan-2-ol.

Application Notes

The synthesis of chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, where enantiomeric purity can dictate biological activity and safety. The synthetic pathway towards optically active this compound provides a rich platform for exploring and optimizing asymmetric catalytic reactions.

1. Asymmetric Aldol Condensation for the Synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one:

The foundational step in accessing chiral this compound is the asymmetric aldol condensation of 4-nitrobenzaldehyde and acetone. This reaction is a classic example of carbon-carbon bond formation and serves as a crucial test for the efficacy of various catalytic systems, particularly in organocatalysis. L-proline and its derivatives have emerged as highly effective catalysts for this transformation, affording the desired β-hydroxy ketone with good yields and enantioselectivities. The reaction proceeds via an enamine mechanism, where the chiral catalyst controls the facial selectivity of the attack on the aldehyde.

2. Stereoselective Reduction of 4-(4-Nitrophenyl)butan-2-one:

The subsequent reduction of the prochiral ketone, 4-(4-nitrophenyl)butan-2-one (obtained after dehydration of the aldol product), to the chiral alcohol, 4-(4-nitrophenyl)butan-2-ol, is another critical step where catalytic methods are extensively applied. This transformation is a key target for asymmetric hydrogenation and transfer hydrogenation reactions. A variety of chiral catalysts, including ruthenium, rhodium, and iridium complexes with chiral ligands, as well as oxazaborolidine catalysts, have been successfully employed to achieve high enantiomeric excess in the resulting alcohol.

3. Potential Catalytic Applications of this compound:

Based on its structure, this compound holds promise in several areas of catalytic research:

  • Chiral Ligand: The primary amine functionality can coordinate to transition metals, making it a potential chiral ligand for a range of asymmetric catalytic reactions, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. The nitrophenyl group can be electronically modified to tune the catalytic activity.

  • Organocatalyst: As a primary amine, it could potentially act as an organocatalyst in reactions proceeding through enamine or iminium ion intermediates, similar to proline.

  • Resolving Agent: Its chiral nature and amine group also make it a candidate as a resolving agent for the separation of racemic mixtures of acidic compounds.

Quantitative Data

The following tables summarize the performance of various catalytic systems in the key synthetic steps towards this compound.

Table 1: Performance of Organocatalysts in the Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
L-Proline30Neat AcetoneRoom TempHighModerate
L-Prolinamide20Neat AcetoneRoom Temp8030
Proline-based Thiourea5Saturated Brine0>96>99

Table 2: Representative Catalytic Systems for the Asymmetric Reduction of Aryl Ketones (Applicable to 4-(4-Nitrophenyl)butan-2-one)

Catalyst SystemReductantApplicationEnantiomeric Excess (ee, %)
Chiral Ru(II) and Rh(I) complexesIsopropanolTransfer Hydrogenationup to 97
Chiral Oxazaborolidine/BH₃BoraneKetone Reductionup to 98
Ru(BINAP)H₂HydrogenationHigh

Experimental Protocols

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Acetone

Objective: To synthesize (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one using L-proline as an organocatalyst.

Materials:

  • 4-Nitrobenzaldehyde

  • L-Proline

  • Acetone (analytical grade)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and L-proline (0.3 mmol, 34.5 mg).

  • Add acetone (5.0 mL) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent).

  • Once the reaction is complete (typically after several hours to a day), concentrate the reaction mixture using a rotary evaporator to remove the excess acetone.

  • Dilute the residue with dichloromethane (10 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous ammonium chloride solution (2 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield pure (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Asymmetric Aldol Condensation cluster_1 Dehydration & Reduction cluster_2 Potential Catalytic Role 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol_Product 4-Hydroxy-4-(4-nitrophenyl)butan-2-one 4-Nitrobenzaldehyde->Aldol_Product Acetone Acetone Acetone->Aldol_Product Ketone 4-(4-Nitrophenyl)butan-2-one Aldol_Product->Ketone - H₂O L-Proline L-Proline L-Proline->Aldol_Product Organocatalyst Alcohol 4-(4-Nitrophenyl)butan-2-ol Ketone->Alcohol Stereoselective Reduction Amine This compound Alcohol->Amine Amination Ligand Chiral Ligand Amine->Ligand Organocatalyst Organocatalyst Amine->Organocatalyst L_Proline_Catalytic_Cycle Proline L-Proline Enamine Enamine Proline->Enamine + Acetone - H₂O Acetone Acetone Iminium_Ion Iminium Intermediate Enamine->Iminium_Ion + Aldehyde Aldehyde 4-Nitrobenzaldehyde Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis Nucleophilic Attack Product Aldol Product Hydrolysis->Product + H₂O Product->Proline Regenerated Catalyst

Application Note: Monitoring the Synthesis of 4-(4-Nitrophenyl)butan-2-amine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the synthesis of 4-(4-Nitrophenyl)butan-2-amine via reductive amination of 4-(4-nitrophenyl)butan-2-one. A step-by-step guide for sample preparation, Thin-Layer Chromatography (TLC) analysis, and visualization is presented. The protocol is designed to be a practical tool for researchers in organic synthesis and medicinal chemistry, enabling efficient tracking of reaction progress and assessment of product purity.

Introduction

This compound is an organic compound of interest in drug discovery and development due to its structural motifs, which are common in pharmacologically active molecules. The synthesis of this amine can be effectively achieved through the reductive amination of its corresponding ketone precursor, 4-(4-nitrophenyl)butan-2-one. Monitoring the progress of this chemical transformation is crucial for optimizing reaction conditions, determining reaction completion, and identifying the presence of any side products. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This protocol outlines a validated TLC method for monitoring this specific synthesis.

Reaction Scheme

The synthesis of this compound from 4-(4-nitrophenyl)butan-2-one is accomplished via a one-pot reductive amination reaction using ammonium chloride as the amine source and sodium cyanoborohydride as the reducing agent.

Reaction start 4-(4-nitrophenyl)butan-2-one product This compound start->product Reductive Amination reagents NH4Cl, NaBH3CN Methanol TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Prepare SM and RM Samples spot Spot SM, Co, and RM on Plate prep_sample->spot prep_tlc Prepare and Mark TLC Plate prep_tlc->spot prep_chamber Prepare Developing Chamber develop Develop Plate in Chamber prep_chamber->develop spot->develop dry Dry the TLC Plate develop->dry uv Visualize under UV Light dry->uv ninhydrin Stain with Ninhydrin uv->ninhydrin analyze Analyze Spots and Determine Rf ninhydrin->analyze Logical_Relationship Reaction_Start Reaction Start (t=0) Reaction_Progress Reaction in Progress Reaction_Start->Reaction_Progress TLC_Start TLC at t=0: - Strong SM spot - No Product spot Reaction_Start->TLC_Start Reaction_Complete Reaction Complete Reaction_Progress->Reaction_Complete TLC_Progress TLC at intermediate time: - Fading SM spot - Appearing Product spot Reaction_Progress->TLC_Progress TLC_Complete TLC at completion: - No SM spot - Strong Product spot Reaction_Complete->TLC_Complete

Troubleshooting & Optimization

How to improve the yield of "4-(4-Nitrophenyl)butan-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-(4-Nitrophenyl)butan-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The synthesis of this compound can be approached through two main strategies. The most direct route is a one-pot reductive amination of a suitable precursor, 4-(4-nitrophenyl)butan-2-one. This method simultaneously reduces the nitro group to an amine and converts the ketone to the desired amine functionality.[1][2][3][4][5] A second, more traditional approach involves a stepwise synthesis . This typically begins with an aldol condensation to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one, which can then be dehydrated to the corresponding enone. Subsequent reduction of the double bond and the nitro group, followed by reductive amination of the ketone, yields the final product.

Q2: What is the Leuckart-Wallach reaction, and is it suitable for this synthesis?

A2: The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[1][6][7][8] It is a robust and often high-yielding reaction. Notably, the Leuckart-Wallach reaction conditions are generally tolerant of nitro groups, making it a highly suitable candidate for the direct conversion of 4-(4-nitrophenyl)butan-2-one to this compound.[1]

Q3: Are there catalytic methods available for a one-pot synthesis?

A3: Yes, several catalytic systems have been developed for the one-pot reductive amination of carbonyl compounds with nitro compounds. These methods often utilize transition metal catalysts, such as those based on iridium, nickel, or palladium, in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate).[1][2][3] These catalytic approaches can offer milder reaction conditions and high chemoselectivity.[4][5]

Q4: What are the common challenges and side reactions that can lower the yield?

A4: Common issues include the incomplete reduction of the nitro group, the formation of secondary or tertiary amines through over-alkylation (especially in the Leuckart-Wallach reaction), and the reduction of the ketone to an alcohol as a side product.[9][10] In the stepwise approach, incomplete dehydration of the aldol adduct or incomplete reduction of the enone can also lead to a mixture of products and lower the overall yield. Purification of the final amine from the reaction mixture and unreacted starting materials can also be challenging.[11]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the synthesis can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to track the consumption of starting materials and the formation of products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the composition of the reaction mixture, including the presence of intermediates and byproducts. Nuclear magnetic resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and assessing its purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in One-Pot Reductive Amination
Potential Cause Troubleshooting Step
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: For Leuckart-Wallach reactions, ensure the temperature is within the optimal range (typically 120-185°C).[7][8] For catalytic reactions, a moderate increase in temperature may improve the reaction rate.
Catalyst Inactivity (for catalytic methods) - Use Fresh Catalyst: Ensure the catalyst has not been deactivated by exposure to air or moisture. - Increase Catalyst Loading: A modest increase in the catalyst amount can sometimes improve conversion.
Poor Quality of Reagents - Use Anhydrous Reagents: For the Leuckart-Wallach reaction, using anhydrous ammonium formate or formamide is crucial for optimal performance.[1][6] - Purify Starting Materials: Ensure the starting 4-(4-nitrophenyl)butan-2-one is of high purity.
Sub-optimal pH (for some reductive aminations) - Adjust pH: Some reductive amination reactions are sensitive to pH. If using a borohydride-based reducing agent, maintaining a slightly acidic pH can be beneficial.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step
Over-alkylation (Formation of Secondary/Tertiary Amines) - Use Excess Ammonia Source: In the Leuckart-Wallach reaction, using a larger excess of ammonium formate can favor the formation of the primary amine.[1][8] - Control Stoichiometry: In other reductive amination methods, carefully controlling the stoichiometry of the amine source is critical.
Reduction of Ketone to Alcohol - Choose a Chemoselective Reducing Agent: For stepwise approaches, use a reducing agent that selectively reduces the nitro group without affecting the ketone (e.g., specific catalytic transfer hydrogenation conditions).[12] In one-pot methods, the chosen catalyst and conditions should favor imine formation and reduction over direct ketone reduction.
Incomplete Reduction of Nitro Group - Optimize Hydrogen Source: In catalytic transfer hydrogenation, ensure a sufficient amount of the hydrogen donor (e.g., ammonium formate) is used.[3] - Increase Catalyst Loading or Reaction Time: This can help drive the nitro group reduction to completion.
Formation of N-formyl byproduct (in Leuckart-Wallach) - Hydrolysis Step: The N-formyl derivative is a common intermediate. Ensure a thorough acidic or basic hydrolysis step is performed after the reaction to convert it to the free amine.[1][8]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Product is a Salt - Neutralize and Extract: After an acidic workup, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and allow for extraction into an organic solvent.
Presence of Unreacted Starting Material - Optimize Reaction Conditions: Refer to the troubleshooting sections above to drive the reaction to completion. - Chromatography: Column chromatography is often effective for separating the amine product from the less polar ketone starting material.
Emulsion Formation During Extraction - Add Brine: Addition of a saturated sodium chloride solution can help to break up emulsions. - Filter Through Celite: Filtering the mixture through a pad of celite can also help to break emulsions.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for key steps relevant to the synthesis of this compound.

Table 1: One-Pot Reductive Amination of Ketones with Nitro Compounds

CatalystHydrogen SourceTemperature (°C)Time (h)Typical Yield (%)Reference
Iridium ComplexFormic Acid / B₂(OH)₄Room Temp - 8012Good to Excellent[4][5]
Ni/NiOH₂80 - 12012 - 24High[2]
Pd/CAmmonium FormateRoom Temp1 - 2Excellent[3]

Table 2: Leuckart-Wallach Reaction Conditions

Amine SourceTemperature (°C)Time (h)Typical Yield (%)Reference
Ammonium Formate120 - 1306 - 25Good[7]
Formamide>1656 - 25Moderate to Good[7]
Formamide/Formic Acid160 - 1856 - 25Good to Excellent[1][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Leuckart-Wallach Reaction

This protocol describes the direct conversion of 4-(4-nitrophenyl)butan-2-one to this compound.

Materials:

  • 4-(4-nitrophenyl)butan-2-one

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-(4-nitrophenyl)butan-2-one and a 5-10 molar excess of ammonium formate.

  • Heat the reaction mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction should be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • To hydrolyze the intermediate N-formyl amine, add an excess of concentrated hydrochloric acid and reflux the mixture for 2-4 hours.

  • After cooling, carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield pure this compound.

Protocol 2: One-Pot Synthesis via Catalytic Transfer Hydrogenation

This protocol outlines a one-pot synthesis using a palladium on carbon (Pd/C) catalyst.

Materials:

  • 4-(4-nitrophenyl)butan-2-one

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite

Procedure:

  • To a solution of 4-(4-nitrophenyl)butan-2-one in methanol, add 10% Pd/C (5-10 mol%) and a 5-10 molar excess of ammonium formate.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be purified by column chromatography to yield 4-(4-aminophenyl)butan-2-amine. (Note: This method will reduce the nitro group).

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis p-Nitrobenzaldehyde p-Nitrobenzaldehyde Aldol_Condensation Aldol Condensation p-Nitrobenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Hydroxy_Ketone 4-hydroxy-4-(4-nitrophenyl)butan-2-one Aldol_Condensation->Hydroxy_Ketone Dehydration Dehydration Hydroxy_Ketone->Dehydration Enone 4-(4-nitrophenyl)but-3-en-2-one Dehydration->Enone Ketone 4-(4-nitrophenyl)butan-2-one Enone->Ketone Reduction One_Pot One-Pot Reductive Amination (e.g., Leuckart-Wallach or Catalytic) Ketone->One_Pot Final_Product This compound One_Pot->Final_Product

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproducts Significant Byproducts? Incomplete_Reaction->Byproducts No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality/ Catalyst Activity Incomplete_Reaction->Check_Reagents Yes Purification_Issue Purification Issues? Byproducts->Purification_Issue No Optimize_Stoichiometry Optimize Stoichiometry (e.g., excess amine source) Byproducts->Optimize_Stoichiometry Yes Change_Reducing_Agent Use Chemoselective Reducing Agent Byproducts->Change_Reducing_Agent Yes Optimize_Workup Optimize Workup/ Purification Protocol Purification_Issue->Optimize_Workup Yes End Improved Yield Increase_Time_Temp->End Check_Reagents->End Optimize_Stoichiometry->End Change_Reducing_Agent->End Optimize_Workup->End

Caption: Troubleshooting workflow for low yield synthesis.

References

Identifying side products in "4-(4-Nitrophenyl)butan-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Nitrophenyl)butan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Ketone Formation: An aldol condensation of 4-nitrobenzaldehyde with acetone to yield 4-(4-nitrophenyl)-3-buten-2-one, followed by selective reduction of the carbon-carbon double bond, or a direct aldol addition to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Reductive Amination: The resulting ketone, 4-(4-nitrophenyl)butan-2-one, is then converted to the target primary amine via reductive amination.

Q2: What are the potential side products I should be aware of during the synthesis of the precursor ketone, 4-(4-Nitrophenyl)butan-2-one?

A2: The primary side products in the aldol condensation of 4-nitrobenzaldehyde and acetone include:

  • Dehydration Product: 4-(4-nitrophenyl)but-3-en-2-one is a common byproduct formed upon elimination of water from the aldol addition product.[1][2]

  • Double Aldol Adduct: A crossed-aldol adduct can form where two molecules of 4-nitrobenzaldehyde react with one molecule of acetone.[1]

  • Unreacted Starting Materials: Residual 4-nitrobenzaldehyde and acetone may be present.

Q3: During the reductive amination of 4-(4-Nitrophenyl)butan-2-one, what are the most common impurities?

A3: The side products in the reductive amination step are highly dependent on the chosen method and reducing agent. Common impurities include:

  • Alcohol Byproduct: Reduction of the ketone functional group leads to the formation of 4-(4-nitrophenyl)butan-2-ol.[3][4] This is particularly common with strong reducing agents like sodium borohydride if the reaction conditions are not optimized for imine reduction.

  • Secondary Amine (Over-alkylation Product): The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine, bis[1-methyl-3-(4-nitrophenyl)propyl]amine.[5][6]

  • N-Formyl Impurity (Leuckart Reaction): If the Leuckart reaction is employed, using formamide or ammonium formate, the N-formyl derivative, N-[1-methyl-3-(4-nitrophenyl)propyl]formamide, is a characteristic impurity.[7][8][9]

Troubleshooting Guides

Issue 1: Low yield of the desired this compound and presence of a significant amount of 4-(4-Nitrophenyl)butan-2-ol.

Possible Cause: The reducing agent is preferentially reducing the ketone starting material rather than the intermediate imine. This is a common issue when using less selective reducing agents like sodium borohydride without careful control of reaction conditions.[3][4]

Troubleshooting Steps:

  • Choice of Reducing Agent: Switch to a more selective reducing agent that preferentially reduces imines over ketones, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

  • pH Control: For reductive aminations using agents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is crucial to favor imine formation and its subsequent reduction.

  • Two-Step Procedure: Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity.

Issue 2: Presence of a high molecular weight impurity, likely a secondary amine.

Possible Cause: Over-alkylation of the desired primary amine with the starting ketone.[5][6]

Troubleshooting Steps:

  • Stoichiometry Control: Use a molar excess of the aminating agent (e.g., ammonia or an ammonium salt) relative to the ketone.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the newly formed primary amine low, thus minimizing its reaction with the remaining ketone.

  • Reaction Monitoring: Closely monitor the reaction progress by techniques like TLC or LC-MS to stop the reaction once the starting ketone is consumed.

Issue 3: Identification of an N-formyl impurity in the final product.

Possible Cause: This is a characteristic byproduct of the Leuckart-Wallach reaction.[7][8][9] The intermediate formamide can be hydrolyzed to the desired amine, but incomplete hydrolysis will leave this impurity.

Troubleshooting Steps:

  • Complete Hydrolysis: Ensure the final hydrolysis step (typically with strong acid or base) is driven to completion. This can be achieved by increasing the reaction time, temperature, or concentration of the acid/base.

  • Alternative Synthesis: If the N-formyl impurity is difficult to remove, consider alternative reductive amination methods that do not use formamide or its derivatives.

  • Purification: Employ chromatographic purification techniques to separate the desired amine from the N-formyl impurity.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Reaction Stage Side Product Name Chemical Structure Common Cause Mitigation Strategy
Ketone Synthesis (Aldol) 4-(4-Nitrophenyl)but-3-en-2-oneC₁₀H₉NO₃Dehydration of the aldol adduct.Control of reaction temperature and time.
Ketone Synthesis (Aldol) Bis(4-nitrobenzylidene)acetoneC₁₇H₁₂N₂O₅Reaction of two equivalents of 4-nitrobenzaldehyde with one of acetone.Control of stoichiometry.
Reductive Amination 4-(4-Nitrophenyl)butan-2-olC₁₀H₁₃NO₃Reduction of the ketone starting material.Use of a more selective reducing agent (e.g., STAB).
Reductive Amination Bis[1-methyl-3-(4-nitrophenyl)propyl]amineC₂₀H₂₅N₃O₄Over-alkylation of the product amine.Use of excess aminating agent.
Reductive Amination (Leuckart) N-[1-methyl-3-(4-nitrophenyl)propyl]formamideC₁₁H₁₄N₂O₃Incomplete hydrolysis of the formamide intermediate.Ensure complete hydrolysis in the work-up.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Nitrophenyl)butan-2-one via Aldol Condensation

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in acetone (10-20 eq), add a catalytic amount of a base (e.g., 10% aqueous NaOH solution) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-hydroxy-4-(4-nitrophenyl)butan-2-one and/or 4-(4-nitrophenyl)but-3-en-2-one.

Protocol 2: Reductive Amination of 4-(4-Nitrophenyl)butan-2-one

  • Dissolve 4-(4-nitrophenyl)butan-2-one (1.0 eq) and a source of ammonia (e.g., ammonium acetate, 5-10 eq) in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) portion-wise while maintaining the temperature at 0-25 °C.

  • Adjust the pH of the reaction mixture to 5-6 using a suitable acid (e.g., glacial acetic acid).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding water and basify the mixture with a suitable base (e.g., 2 M NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathway Acetone Acetone Double_Adduct Double Aldol Adduct Acetone->Double_Adduct Aldol_Adduct Aldol_Adduct Acetone->Aldol_Adduct Ammonia Ammonia Imine Imine Intermediate Ammonia->Imine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Target_Amine This compound Reducing_Agent->Target_Amine Reduction Alcohol_Byproduct 4-(4-Nitrophenyl)butan-2-ol Reducing_Agent->Alcohol_Byproduct Ketone 4-(4-Nitrophenyl)butan-2-one Ketone->Imine Ammonia Ketone->Alcohol_Byproduct Side Reaction Secondary_Amine Secondary Amine (Over-alkylation) Ketone->Secondary_Amine N-Formyl_Impurity N-Formyl Impurity (Leuckart) Ketone->N-Formyl_Impurity Leuckart Side Reaction Imine->Target_Amine Target_Amine->Secondary_Amine Side Reaction Aldol_Adduct->Ketone Dehydration 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Double_Adduct Side Reaction Troubleshooting_Workflow Identify_Impurity Identify Impurity by Analytical Method (e.g., LC-MS, NMR) Alcohol_Detected Is it 4-(4-Nitrophenyl)butan-2-ol? Identify_Impurity->Alcohol_Detected Secondary_Amine_Detected Is it a secondary amine? Alcohol_Detected->Secondary_Amine_Detected No Action_Alcohol Optimize Reductive Amination: - Use selective reducing agent - Control pH - Two-step procedure Alcohol_Detected->Action_Alcohol Yes N-Formyl_Detected Is it an N-formyl derivative? Secondary_Amine_Detected->N-Formyl_Detected No Action_Secondary_Amine Optimize Reductive Amination: - Use excess ammonia - Slow addition of reducing agent - Monitor reaction Secondary_Amine_Detected->Action_Secondary_Amine Yes Other_Impurity Other Impurity from Ketone Synthesis? N-Formyl_Detected->Other_Impurity No Action_N-Formyl If using Leuckart Method: - Ensure complete hydrolysis - Consider alternative methods N-Formyl_Detected->Action_N-Formyl Yes Action_Other Purify Precursor Ketone: - Recrystallization - Chromatography Other_Impurity->Action_Other Yes End Pure Product Action_Alcohol->End Action_Secondary_Amine->End Action_N-Formyl->End Action_Other->End

References

Technical Support Center: Optimizing Enantioselectivity in the Synthesis of 4-(4-Nitrophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enantioselective synthesis of 4-(4-Nitrophenyl)butan-2-amine. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses common issues that may arise during the asymmetric synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

  • Question: My reaction is producing the desired amine, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended:

    • Catalyst Choice and Quality: The chiral catalyst is the cornerstone of enantioselectivity.

      • Potential Cause: The chosen catalyst may not be optimal for the substrate, 4-(4-nitrophenyl)butan-2-one. Different classes of catalysts (e.g., transition metal complexes like Ru-BINAP, organocatalysts like SPINOL-derived phosphoric acids, or biocatalysts like imine reductases) exhibit varying efficiencies for specific substrates.

      • Solution: Screen a variety of chiral catalysts. For aryl ketones, Noyori-type ruthenium catalysts are often effective.[1][2][3] Consider using catalysts known for high performance with structurally similar ketones. Ensure the catalyst has not degraded; use freshly prepared or properly stored catalysts.

    • Reaction Temperature: Temperature plays a critical role in the energy difference between the transition states leading to the two enantiomers.

      • Potential Cause: The reaction temperature may be too high, leading to a smaller energy difference between the diastereomeric transition states and consequently, lower enantioselectivity.

      • Solution: Lowering the reaction temperature often enhances enantioselectivity.[4] It is advisable to perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Conduct a temperature screening study to find the optimal balance.

    • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies.

      • Potential Cause: The solvent may not be optimal for achieving high stereochemical control.

      • Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. For instance, in some reductions, toluene has been shown to afford higher yields and enantioselectivities compared to more polar solvents like dichloromethane (CH2Cl2).[4]

    • Catalyst Loading: The concentration of the catalyst can sometimes impact the formation of catalytically active species and potentially the enantioselectivity.

      • Potential Cause: Inappropriate catalyst loading can lead to the formation of less selective catalytic species or background reactions.

      • Solution: Optimize the catalyst loading. While higher loading might increase the reaction rate, it doesn't always correlate with higher ee. A screening of catalyst loading (e.g., 0.1 mol% to 5 mol%) is recommended.[5][6]

Issue 2: Low or No Conversion to the Amine

  • Question: I am observing very low or no conversion of the starting ketone, 4-(4-nitrophenyl)butan-2-one, to the desired amine. What could be the problem?

  • Answer: Low or no conversion can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity:

      • Potential Cause: The catalyst may be inactive due to decomposition, poisoning, or improper activation.

      • Solution: Ensure the catalyst is handled under an inert atmosphere if it is air or moisture-sensitive. Use fresh, high-purity catalyst. Some catalysts require an activation step before the addition of the substrate; verify the correct activation procedure.[2]

    • Reducing Agent/Amine Source:

      • Potential Cause: The reducing agent (e.g., H₂, formic acid, isopropanol) or the amine source (e.g., ammonia, ammonium salt) may be of poor quality or used in incorrect stoichiometry.

      • Solution: Use high-purity reagents. Ensure the correct stoichiometry of the reducing agent and amine source as specified in analogous literature procedures. For reductive aminations, an excess of the amine source is often required.

    • Reaction Conditions:

      • Potential Cause: The reaction temperature may be too low for the catalyst to be active, or the reaction time may be insufficient. The pressure of the reducing gas (if applicable) might be too low.

      • Solution: Gradually increase the reaction temperature. Monitor the reaction over a longer period to ensure it has reached completion. For hydrogenations, ensure the system is properly pressurized.

Issue 3: Formation of Side Products

  • Question: I am observing the formation of significant side products in my reaction mixture. What are these likely to be and how can I minimize them?

  • Answer: Side product formation can reduce the yield of the desired chiral amine and complicate purification.

    • Reduction of the Nitro Group:

      • Potential Cause: The nitro group on the phenyl ring is susceptible to reduction under certain hydrogenation conditions, leading to the corresponding amino-substituted product.

      • Solution: Choose a catalyst and reaction conditions that are selective for the reduction of the ketone or imine over the nitro group. This may involve using milder reducing agents or catalysts with higher chemoselectivity.

    • Formation of the Corresponding Alcohol:

      • Potential Cause: In reductive amination, if the reduction of the ketone is faster than the formation of the imine, the corresponding racemic alcohol, 4-(4-nitrophenyl)butan-2-ol, will be a major byproduct.

      • Solution: Optimize the reaction conditions to favor imine formation. This can sometimes be achieved by pre-mixing the ketone and the amine source before introducing the catalyst and reducing agent. Using a dehydrating agent like molecular sieves can also drive the equilibrium towards imine formation.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

  • Q1: What are the most promising types of catalysts for the asymmetric synthesis of this compound?

    • A1: Based on literature for similar aryl ketones, three main classes of catalysts are highly promising:

      • Transition Metal Catalysts: Ruthenium complexes with chiral diphosphine ligands, such as (R)- or (S)-BINAP, are well-established for the asymmetric hydrogenation of ketones and imines.[1][2][7]

      • Organocatalysts: Chiral phosphoric acids, particularly those derived from SPINOL, have shown excellent performance in the asymmetric reductive amination of ketones.[8][9][10]

      • Biocatalysts: Imine reductases (IREDs) and reductive aminases (RedAms) offer high enantioselectivity under mild reaction conditions and are a greener alternative.[11][12][13][14][15][16][17]

  • Q2: What are the common hydrogen sources for asymmetric hydrogenation and transfer hydrogenation?

    • A2: For direct asymmetric hydrogenation, high-purity hydrogen gas (H₂) is used. For asymmetric transfer hydrogenation, common hydrogen donors include isopropanol, or a mixture of formic acid and triethylamine.[18]

Reaction Parameters

  • Q3: How does temperature generally affect the enantioselectivity of the reaction?

    • A3: In most cases, lower reaction temperatures lead to higher enantiomeric excess (ee). This is because the difference in activation energies for the formation of the two enantiomers becomes more significant at lower temperatures.[4] However, very low temperatures can drastically reduce the reaction rate.

  • Q4: What is the role of the solvent in optimizing enantioselectivity?

    • A4: The solvent can influence the stability and geometry of the catalyst-substrate complex, which in turn affects the stereochemical outcome. Non-polar aprotic solvents like toluene or dichloromethane are often used. It is crucial to perform a solvent screen to identify the optimal medium for a specific catalyst-substrate combination.[4]

  • Q5: How do I determine the optimal catalyst loading?

    • A5: The optimal catalyst loading balances reaction efficiency with cost and potential for side reactions. A typical starting point is 1 mol%. The loading can then be varied (e.g., from 0.1 to 5 mol%) to find the lowest amount of catalyst that provides good conversion and high enantioselectivity in a reasonable timeframe.[5][6][19]

Data Presentation: Optimizing Enantioselectivity

The following tables summarize quantitative data from the literature for analogous asymmetric reductions and reductive aminations of aryl ketones, illustrating the impact of various reaction parameters on enantiomeric excess (ee).

Table 1: Effect of Catalyst Type on Enantioselectivity

Catalyst TypeSubstrateAmine Sourceee (%)Reference
Ru(OAc)₂{(S)-binap}2-Acetyl-6-methoxypyridine(NH₄)₂HPO₄>99[6]
(R)-SPA4 (SPINOL-derived)Acetophenonep-Anisidine95[8]
Imine Reductase (engineered)Various ketonesAmmonia>97[13][20]

Table 2: Effect of Temperature on Enantioselectivity

CatalystSubstrateTemperature (°C)ee (%)Reference
OxazaborolidineBenzalacetone069[4]
OxazaborolidineBenzalacetone-4084[4]
OxazaborolidineBenzalacetone-6063[4]

Table 3: Effect of Solvent on Enantioselectivity

CatalystSubstrateSolventee (%)Reference
Chiral Lactam Alcohol derivedBenzalacetoneToluene75[4]
Chiral Lactam Alcohol derivedBenzalacetoneTHF69[4]
Chiral Lactam Alcohol derivedBenzalacetoneCH₂Cl₂56[4]

Experimental Protocols

The following are generalized experimental protocols for the asymmetric synthesis of a chiral amine from a ketone, based on established methods for similar substrates. Note: These are model protocols and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and the chiral diamine ligand (e.g., (S,S)-TsDPEN) in a 1:2 molar ratio. Anhydrous solvent (e.g., isopropanol) is added, and the mixture is stirred at room temperature for 1 hour to form the pre-catalyst.

  • Reaction Setup: To the pre-catalyst solution, add a solution of 4-(4-nitrophenyl)butan-2-one in the same solvent.

  • Initiation: Add the hydrogen source, typically a mixture of formic acid and triethylamine (5:2 molar ratio).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/HPLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified amine by chiral HPLC or GC.

Protocol 2: Asymmetric Reductive Amination using a Chiral Phosphoric Acid Catalyst

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., a SPINOL-derived phosphoric acid, 5-10 mol%).

  • Reagent Addition: Add 4-(4-nitrophenyl)butan-2-one, the amine source (e.g., an aniline derivative), and a dehydrating agent such as molecular sieves.

  • Solvent and Reductant: Add the anhydrous solvent (e.g., dichloromethane or toluene), followed by the reducing agent (e.g., Hantzsch ester or pinacolborane).[8]

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 40 °C).

  • Monitoring, Work-up, Purification, and Analysis: Follow steps 5-8 from Protocol 1.

Visualizations

G start Start: Synthesis of This compound catalyst Catalyst Screening (Ru-BINAP, Organocatalyst, Biocatalyst) start->catalyst temp Temperature Optimization (e.g., -20°C to 40°C) catalyst->temp solvent Solvent Screening (Toluene, DCM, THF, etc.) temp->solvent loading Catalyst Loading Optimization (0.1-5 mol%) solvent->loading analysis Analysis of Enantiomeric Excess (ee) (Chiral HPLC/GC) loading->analysis analysis->catalyst Low ee? Re-evaluate end Optimized Protocol analysis->end High ee

Caption: A simplified representation of the catalytic cycle for the asymmetric transfer hydrogenation of a ketone.

References

Troubleshooting peak tailing in HPLC of "4-(4-Nitrophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common challenges in High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Troubleshooting Guide: Peak Tailing of 4-(4-Nitrophenyl)butan-2-amine

Peak tailing is a common issue encountered during the HPLC analysis of basic compounds such as "this compound," an aromatic amine. This phenomenon, characterized by an asymmetric peak with a drawn-out trailing edge, can compromise resolution, sensitivity, and the accuracy of quantification.[1][2][3] This guide provides a systematic approach to diagnose and resolve peak tailing for this specific analyte.

Q1: My chromatogram for this compound shows significant peak tailing. What is the most likely cause?

The most probable cause of peak tailing for a basic compound like this compound is secondary interaction between the protonated amine group of your analyte and residual silanol groups on the silica-based stationary phase of your HPLC column.[1][4][5][6][7] At a typical mid-range pH, silanol groups (Si-OH) on the silica surface can become deprotonated and carry a negative charge (SiO-), which then strongly interacts with the positively charged analyte, leading to a secondary retention mechanism that causes peak tailing.[2][6]

dot graph TD { subgraph "Peak Tailing Mechanism for Basic Compounds" A["Basic Analyte (Amine) in Mobile Phase (Protonated, Positively Charged)"] -- "Primary Interaction (Desirable)" --> B["Reversed-Phase Stationary Phase (e.g., C18)"]; A -- "Secondary Interaction (Undesirable)" --> C["Deprotonated Silanol Groups on Silica Surface (Negatively Charged)"]; C -- "Leads to" --> D["Peak Tailing"]; end node [shape=plaintext] caption1["Figure 1: Interaction leading to peak tailing."] A[style="filled", fillcolor="#F1F3F4", fontcolor="#202124"] B[style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"] C[style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"] D[style="filled", fillcolor="#FBBC05", fontcolor="#202124"] } enddot Caption: Diagram illustrating the primary and secondary interactions responsible for peak tailing of basic analytes in reversed-phase HPLC.

Q2: How can I systematically troubleshoot and eliminate peak tailing for my compound?

A systematic approach to troubleshooting involves evaluating and optimizing several key chromatographic parameters. The following workflow is recommended:

dot graph flowchart { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Below are detailed experimental protocols for each step in this workflow.

Experimental Protocols for Troubleshooting

Protocol 1: Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter for controlling the ionization state of both the analyte and the stationary phase silanols.[8][9][10][11][12]

Objective: To find a mobile phase pH that minimizes secondary interactions and improves peak symmetry.

Methodology:

  • Low pH Condition:

    • Prepare an aqueous mobile phase component with a low pH, typically between 2.5 and 3.0. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water.[13]

    • This low pH ensures that the silanol groups on the stationary phase are fully protonated (Si-OH), minimizing their ability to interact with the protonated amine of your analyte.[5][7]

    • Run your analysis with a suitable gradient of your organic modifier (e.g., acetonitrile or methanol) and the low pH aqueous phase.

  • High pH Condition (Use with appropriate column):

    • If low pH is not effective or desired, and you have a pH-stable column (e.g., hybrid or polymer-based), you can explore a high pH mobile phase.

    • Prepare an aqueous mobile phase with a pH around 10. A common buffer is 10 mM ammonium bicarbonate or ammonium hydroxide.

    • At high pH, the basic analyte will be in its neutral, uncharged form, which can reduce interactions with the stationary phase.[10]

Data Comparison:

Parameter Initial Method Low pH Method (e.g., pH 2.7) High pH Method (e.g., pH 10)
Tailing Factor (As) > 1.5Aim for 1.0 - 1.2Aim for 1.0 - 1.2
Retention Time VariableLikely to decreaseLikely to increase
Peak Width BroadShould be sharperShould be sharper
Protocol 2: Addition of a Mobile Phase Modifier

If pH adjustment alone is insufficient, a competing base can be added to the mobile phase to mask the active silanol sites.[1][2]

Objective: To use a silanol-masking agent to reduce analyte-stationary phase secondary interactions.

Methodology:

  • Prepare Mobile Phase with Triethylamine (TEA):

    • Triethylamine (TEA) is a common additive for this purpose.[2][14][15][16]

    • To your aqueous mobile phase (ideally at a mid-range pH where tailing is most pronounced, e.g., pH 7), add TEA to a final concentration of 10-25 mM (approximately 0.1-0.25% v/v).[1][2]

    • The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions.[14][15]

Data Comparison:

Parameter Without Additive With 20 mM TEA
Tailing Factor (As) > 1.5Expected to decrease significantly
Analyte Retention May be longerMay decrease

Note: Columns used with TEA may become conditioned. It is good practice to dedicate a column for methods using such additives.[2]

Protocol 3: Column Chemistry Evaluation

The choice of HPLC column has a significant impact on peak shape for basic compounds.[1][4]

Objective: To select a stationary phase that is less prone to secondary interactions with basic analytes.

Methodology:

  • Use a Modern, High-Purity, End-Capped Column:

    • Ensure you are using a column packed with high-purity "Type B" silica. These columns have a much lower concentration of acidic silanols and trace metals compared to older "Type A" silica.[1]

    • "End-capped" columns have had many of the residual silanol groups chemically derivatized to reduce their activity.[4][5]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This can shield the analyte from residual silanols and offer alternative selectivity.

    • Hybrid Silica Phases: These columns are made from a hybrid of silica and organic polymer, offering better pH stability and reduced silanol activity.[1]

Data Comparison:

Column Type Expected Tailing Factor for Basic Analyte
Older, Type A Silica C18 High
Modern, End-Capped Type B Silica C18 Moderate to Low
Polar-Embedded or Hybrid Phase Low

Frequently Asked Questions (FAQs)

Q: Could my sample injection be causing the peak tailing?

A: Yes, two common injection-related issues can cause peak tailing:

  • Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape that resembles a right triangle.[2][3][17] To test for this, reduce the injection volume or dilute your sample.

  • Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase's starting conditions, it can cause peak distortion, particularly for early eluting peaks.[2][17] Whenever possible, dissolve your sample in the initial mobile phase.

Q: All of my peaks are tailing, not just the this compound. What does this suggest?

A: If all peaks in your chromatogram are tailing, it is less likely to be a chemical interaction specific to your analyte. Instead, it points towards a system-level issue:

  • Extra-Column Volume (Dead Volume): Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[4][17] This is especially noticeable with smaller diameter columns.

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path and cause peak distortion.[3][5] Replacing the column is a quick way to diagnose this. Using a guard column can help extend the life of your analytical column.

Q: I have adjusted the pH and the peak shape is better, but my retention time has changed significantly. What should I do?

A: This is an expected outcome. The ionization state of your analyte affects its hydrophobicity and thus its retention in reversed-phase chromatography.

  • At low pH , your amine is protonated and more polar, which will generally lead to a decrease in retention time.

  • At high pH , your amine is neutral and less polar, which will generally lead to an increase in retention time. You can compensate for these changes by adjusting the gradient of your organic modifier. For example, if your retention time has decreased too much at low pH, you can make your gradient shallower or decrease the initial percentage of the organic solvent.

Q: What is the pKa of this compound and why is it important?

References

Navigating the Synthesis of 4-(4-Nitrophenyl)butan-2-amine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a journey of precision, optimization, and overcoming unforeseen challenges. This technical support center provides a comprehensive guide to the production of 4-(4-Nitrophenyl)butan-2-amine, a key intermediate in various research and development pipelines. Here, we address common issues encountered during its multi-step synthesis, offering troubleshooting advice and frequently asked questions to ensure a smoother, more efficient scale-up process.

I. Troubleshooting Guide

This guide is designed to help you navigate the common hurdles in the synthesis of this compound, from the initial aldol condensation to the final reductive amination.

Issue 1: Low Yield in the Synthesis of the Precursor, 4-Hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Potential Cause A: Inefficient Catalyst. The choice of catalyst in the aldol condensation between 4-nitrobenzaldehyde and acetone is critical.

    • Solution: L-proline is a commonly used organocatalyst for this reaction. Ensure it is of high purity and used in the correct catalytic amount (typically 10-30 mol%). For scale-up, consider using a phase-transfer catalyst or biocatalyst to improve efficiency and simplify work-up.

  • Potential Cause B: Unfavorable Reaction Conditions. Temperature, solvent, and reaction time significantly impact the equilibrium of the aldol reaction.

    • Solution: The reaction is often performed at room temperature. However, gentle heating (40-50°C) may be necessary to drive the reaction to completion, but be cautious of side reactions like dehydration. The use of a co-solvent such as DMSO or THF with water can improve the solubility of the reactants. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Potential Cause C: Product Decomposition during Work-up. The aldol product can be sensitive to acidic or basic conditions during extraction and purification.

    • Solution: Use a mild work-up procedure. Neutralize the reaction mixture carefully before extraction. Employ column chromatography on silica gel with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) for purification, avoiding prolonged exposure to the stationary phase.

Issue 2: Incomplete Conversion or Formation of Side Products During Reductive Amination.

  • Potential Cause A: Catalyst Deactivation. The catalyst used for the reductive amination of 4-(4-nitrophenyl)butan-2-one can become poisoned or deactivated.

    • Solution: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO2) is fresh and not exposed to contaminants. If using a one-pot method where the nitro compound is the amine source, the catalyst must be robust enough to handle the complex reaction mixture. Consider using a catalyst system known for its tolerance to functional groups, such as certain iridium or ruthenium complexes.

  • Potential Cause B: Unwanted Reduction of the Nitro Group. A primary challenge is the selective reduction of the imine in the presence of the nitro group.

    • Solution: The choice of reducing agent and reaction conditions is paramount. For catalytic hydrogenation, careful control of hydrogen pressure and temperature is necessary. Lower pressures and temperatures generally favor the reduction of the imine over the nitro group. Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are known to be selective for imine reduction in the presence of nitro groups.

  • Potential Cause C: Formation of Secondary Amines or Other Byproducts. Over-alkylation or side reactions can occur, reducing the yield of the desired primary amine.

    • Solution: When using an external amine source, use a stoichiometric amount to minimize the formation of tertiary amines. In a one-pot reaction with the nitro compound, controlling the reaction stoichiometry and conditions is crucial to prevent the newly formed primary amine from reacting further with the ketone.

Issue 3: Difficulty in Purifying the Final Product, this compound.

  • Potential Cause A: Similar Polarity of Product and Starting Materials/Byproducts. The amine product may have a similar polarity to the starting ketone or certain byproducts, making chromatographic separation challenging.

    • Solution: Acid-base extraction can be a powerful purification technique. The basic amine product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified, and the purified amine is re-extracted into an organic solvent.

  • Potential Cause B: Product Instability. The final amine product may be susceptible to oxidation or degradation.

    • Solution: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures. If necessary, convert the amine to a more stable salt (e.g., hydrochloride) for long-term storage.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for producing this compound?

A1: The most common route is a two-step synthesis. The first step is an aldol condensation of 4-nitrobenzaldehyde with acetone to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This intermediate can then be dehydrated to 4-(4-nitrophenyl)but-3-en-2-one, followed by reduction, or more directly, the ketone is converted to the target amine via reductive amination.

Q2: Can the nitro group be selectively reduced to an amine first, followed by reductive amination with the ketone?

A2: While possible, this approach introduces more steps and potential for side reactions. A one-pot reductive amination where the nitro group is reduced in situ to the amine, which then reacts with the ketone, is often more efficient. However, this requires careful selection of the catalyst and reaction conditions to control the sequence of reactions.

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The catalytic hydrogenation of nitro compounds is highly exothermic and can lead to runaway reactions if not properly controlled.[1] Ensure adequate cooling and monitoring of the reaction temperature and pressure. Hydrogen is highly flammable and forms explosive mixtures with air; ensure proper ventilation and use of intrinsically safe equipment. Handle all chemicals, especially the nitro-aromatic compounds and the final amine product, with appropriate personal protective equipment.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the aldol condensation and the reductive amination. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

III. Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Proline (30 mol%)DMSO/H2ORoom Temp.2475-85General Literature
Cetyl Trimethyl Ammonium Bromide (CTAB)Water5012~90[2]
Biocatalyst (e.g., Aldolase)Aqueous Buffer25-3712-48>90General Biocatalysis Literature

Table 2: Comparison of Reducing Agents for the Reductive Amination of 4-(4-Nitrophenyl)butan-2-one

Reducing AgentCatalystSolventTemperature (°C)Pressure (atm)Key Considerations
H2Pd/CMethanol/Ethanol25-501-5Risk of nitro group reduction. Requires careful control.
NaBH3CN-MethanolRoom Temp.AmbientSelective for imine reduction. Toxic cyanide byproduct.
NaBH(OAc)3-DichloromethaneRoom Temp.AmbientSelective and less toxic than NaBH3CN.
Formic AcidIridium ComplexWater80AmbientTransfer hydrogenation, avoids high-pressure H2.[3]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in acetone (10-20 eq) and water (5-10 vol), add L-proline (0.3 eq).

  • Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Dissolve 4-(4-nitrophenyl)butan-2-one (1.0 eq) and ammonium acetate (10 eq) in methanol (10-15 vol).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of 1M HCl at 0°C until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with dichloromethane to remove any unreacted ketone.

  • Basify the aqueous layer with 2M NaOH until pH > 10.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

V. Visualizations

Synthesis_Pathway 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Precursor 4-Hydroxy-4-(4-nitrophenyl)butan-2-one 4-Nitrobenzaldehyde->Precursor Acetone Acetone Acetone->Precursor Aldol Condensation (L-Proline) Product This compound Precursor->Product Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Product Reductive Amination (NaBH3CN)

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or Impurities in Reductive Amination check_conversion Check TLC/HPLC for Starting Material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv Yes side_products Side Products Observed check_conversion->side_products No increase_reductant Increase Reducing Agent (e.g., NaBH3CN) incomplete_conv->increase_reductant optimize_conditions Optimize Conditions (Temp, Time) incomplete_conv->optimize_conditions check_nitro_reduction Check for Nitro Group Reduction side_products->check_nitro_reduction nitro_reduced Nitro Group Reduced check_nitro_reduction->nitro_reduced Yes purification_issue Purification Difficulty check_nitro_reduction->purification_issue No use_selective_reductant Use Milder/More Selective Reducing Agent nitro_reduced->use_selective_reductant acid_base_extraction Perform Acid-Base Extraction purification_issue->acid_base_extraction

Caption: Troubleshooting workflow for reductive amination.

FAQ_Logic cluster_synthesis Synthesis Strategy cluster_selectivity Selectivity cluster_safety Safety cluster_monitoring Reaction Monitoring q1 Overall Synthetic Route? a1 Two-step: Aldol then Reductive Amination q1->a1 q2 Alternative Route: Reduce Nitro First? a2 Possible but less efficient. One-pot is preferred with careful catalyst selection. q2->a2 q3 Scale-up Safety Concerns? a3 Exothermic reaction (hydrogenation). Flammability of H2. Toxicity of reagents. q3->a3 q4 How to Monitor Progress? a4 TLC for qualitative analysis. HPLC for quantitative analysis. q4->a4

Caption: Logical relationships in the FAQ section.

References

"4-(4-Nitrophenyl)butan-2-amine" degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways and stability issues of 4-(4-Nitrophenyl)butan-2-amine. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

Based on its chemical structure, which features a nitroaromatic group and a primary aliphatic amine, this compound is susceptible to degradation through several pathways:

  • Oxidation: The primary amine group is prone to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation to nitroso and nitro compounds. The benzylic position is also susceptible to oxidation.

  • Photodegradation: Aromatic nitro compounds are known to be photolabile. Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and complex reaction mixtures.

  • Acid-Base Catalyzed Degradation: The primary amine imparts basic properties, making the compound susceptible to reactions with acids. While generally stable in neutral aqueous solutions for limited periods, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can promote degradation.

Q2: What are the potential degradation products of this compound?

While specific degradation products have not been extensively reported in the literature, based on the predicted degradation pathways, the following are plausible degradation products:

  • Oxidative Degradants: 4-(4-Nitrophenyl)butan-2-one (through oxidation of the amine to a ketone), and potentially hydroxylated species on the aromatic ring.

  • Photolytic Degradants: Complex polymeric materials or products arising from nitro group reduction to nitroso, azoxy, or azo compounds, which are often colored.

  • Hydrolytic Degradants: Under forced acidic or basic conditions, while the core structure is relatively stable to hydrolysis, extreme pH and temperature may lead to currently uncharacterized degradation products.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool conditions (2-8 °C) are recommended. Avoid high temperatures.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Development of a yellow or brown coloration in the solid material or in solution. Photodegradation or oxidation. The nitroaromatic functionality can lead to colored byproducts upon light exposure or oxidation.Store the compound in amber vials, protected from light. When preparing solutions, use solvents that have been degassed and work under low-light conditions if possible. Prepare solutions fresh before use.
Inconsistent analytical results (e.g., changing purity by HPLC over a short period). Instability in solution. The compound may be degrading in the chosen solvent or under the analytical conditions.Evaluate the stability of the compound in different solvents. Ensure the mobile phase pH is compatible with the compound's stability. It is advisable to keep sample vials in the autosampler at a cool temperature.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products. This could be due to sample handling, storage, or the analytical method itself.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Refer to the experimental protocol below.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

4. Method Development:

  • The HPLC method should be capable of separating the parent compound from all observed degradation products. A gradient elution with a C18 column is a common starting point.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 N HCl60°C24 hours
Alkaline Hydrolysis0.1 N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
PhotodegradationUV light (254 nm)Room Temperature24 hours
Thermal DegradationSolid state60°C48 hours

Visualizations

Inferred Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_photolysis Photodegradation A This compound B 4-(4-Nitrophenyl)butan-2-one A->B [O] C Other Oxidized Products A->C [O] D Colored Degradants (e.g., Azo, Azoxy compounds) A->D E Polymeric Material A->E

Caption: Inferred degradation pathways for this compound.

Forced Degradation Experimental Workflow A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1N HCl, 60°C, 24h) A->B C Alkaline Hydrolysis (0.1N NaOH, 60°C, 24h) A->C D Oxidative Degradation (3% H2O2, RT, 24h) A->D E Photodegradation (UV 254nm, RT, 24h) A->E F Thermal Degradation (Solid, 60°C, 48h) A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Identify Degradants & Develop Stability-Indicating Method H->I

Caption: Workflow for a forced degradation study.

References

Removing catalyst impurities from "4-(4-Nitrophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of catalyst impurities from "4-(4-Nitrophenyl)butan-2-amine" and related compounds. The focus is on palladium (Pd) catalysts, which are commonly used in syntheses such as nitro group reductions and cross-coupling reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove catalyst residues like palladium?

A1: Residual catalyst metals must be removed for several key reasons. In pharmaceutical development, regulatory bodies like the International Council for Harmonisation (ICH) set strict limits on elemental impurities due to their potential toxicity.[1][2] Furthermore, residual metals can interfere with or poison catalysts in subsequent synthetic steps, negatively impact product stability, or affect the final compound's biological activity.[3]

Q2: What are the primary methods for removing palladium impurities?

A2: The most common and effective methods include treatment with solid-supported metal scavengers, column chromatography, and recrystallization.[2] Metal scavengers are often preferred for their high selectivity and ease of use, while chromatography is a powerful general purification technique.[1][4] Recrystallization can be effective but is sometimes insufficient on its own for removing tightly bound metal impurities.[2][5]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are materials, often based on silica or polymer resins, that are functionalized with groups that have a high affinity for specific metals.[1] For palladium, scavengers containing sulfur-based functional groups like thiols (-SH), thioureas, or trimercaptotriazine (TMT) are highly effective due to sulfur's strong affinity for platinum group metals.[1][6] The process works by chemisorption, where the palladium in solution binds strongly to the scavenger, which can then be easily removed from the product solution by simple filtration.[1]

Q4: My compound is an amine. Does this require special considerations for purification by column chromatography?

A4: Yes. Basic amines like "this compound" can interact strongly with the acidic silanol groups on standard silica gel.[7] This interaction can lead to significant peak tailing, poor separation, and even product degradation or irreversible adsorption to the column.[7] To mitigate this, you can use an amine-functionalized silica column (NH2 column) or add a competing base, such as 0.1-2% triethylamine (TEA) or ammonia, to the mobile phase to neutralize the acidic sites on the silica.[8]

Q5: Can I use activated carbon to remove palladium?

A5: Activated carbon can be used to adsorb palladium impurities. However, it often shows lower selectivity compared to functionalized scavengers and can lead to significant loss of the desired product due to non-specific adsorption.[9][10] In comparative studies, silica-based scavengers frequently outperform activated carbon in both removal efficiency and product recovery.[9]

Troubleshooting Guide

Issue 1: After treating my product with a metal scavenger, the palladium level is still too high.

Possible Cause Troubleshooting Step
Insufficient Equivalents The amount of scavenger was too low for the concentration of residual palladium. For initial screening, 4-8 molar equivalents of scavenger relative to the metal concentration is recommended.[11] Solution: Increase the equivalents of the scavenger (e.g., to 10-15 eq.) and repeat the treatment.
Suboptimal Reaction Time/Temp The scavenging reaction may not have reached equilibrium. Most scavenging is effective within 1-4 hours at room temperature.[11] Solution: Increase the stirring time (e.g., to 16 hours) or moderately increase the temperature (e.g., to 50 °C) to improve the kinetics of metal binding.[6][11]
Incorrect Scavenger Choice The chosen scavenger may not be the most effective for the specific form of palladium (e.g., Pd(0) vs. Pd(II)) or in the solvent system used.[12] Solution: Screen a panel of different scavengers (e.g., Si-Thiol, Si-TMT, Si-Thiourea) to identify the most efficient one for your specific reaction mixture.[6]
Product-Catalyst Interaction The amine product may be strongly coordinated to the palladium, making it difficult for the scavenger to compete. Solution: Consider a solvent swap to a more polar solvent which may help disrupt the complex before scavenger treatment. In challenging cases, a combination of methods, such as scavenger treatment followed by chromatography, may be necessary.

Issue 2: My amine product is streaking badly on a silica gel column, and the yield is low.

Possible Cause Troubleshooting Step
Acid-Base Interaction The basic amine is interacting with acidic silanol groups on the silica surface, causing poor peak shape and irreversible binding.[7] Solution 1: Add 0.5-1% triethylamine (TEA) or another volatile amine to your mobile phase (e.g., Hexane/Ethyl Acetate) to neutralize the silica surface.[13] Solution 2: Use a modified stationary phase, such as an amine-functionalized (NH2) silica column, which has a basic surface and repels basic compounds, leading to better peak shapes without a mobile phase modifier.
Inappropriate Solvent System The chosen mobile phase may not be optimal for eluting the compound cleanly. Solution: Ensure the solvent system provides an appropriate Rf value (typically 0.15-0.35) on a TLC plate. For amines, polar systems like dichloromethane/methanol (with added base) are often effective.[7][13]
Improper Loading Technique If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and poor separation.[8] Solution: Use a dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]

Issue 3: I tried recrystallizing my product, but it still contains colored catalyst impurities.

Possible Cause Troubleshooting Step
High Initial Impurity Load Recrystallization is most effective for removing small amounts of impurities. If the catalyst concentration is very high, it may co-precipitate with your product.[2] Solution: First, treat the crude product with a metal scavenger or pass it through a short plug of silica to remove the bulk of the metal contamination, then proceed with recrystallization for final polishing.[14]
Impurities Trapped in Crystal Lattice Some metal complexes can become incorporated into the crystal lattice, making them very difficult to remove by recrystallization alone.[2] Solution: Convert the amine to a salt (e.g., hydrochloride salt) by treating it with HCl.[15][16] Recrystallize the salt, which will likely have different solubility properties and may exclude the metal impurity from its crystal structure. The free amine can then be regenerated by basification.
Incorrect Recrystallization Solvent The chosen solvent may not provide a large enough solubility difference between hot and cold conditions, or it may be a poor solvent for rejecting the impurity. Solution: Screen a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the compound is highly soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.[17]

Data Presentation: Scavenger Performance

The efficiency of various methods in removing palladium from organic reaction mixtures is summarized below. The performance is highly dependent on the specific substrate, solvent, and nature of the palladium species.

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)% ReductionReference
MP-TMT Resin330~10-30~91-97%[1]
Si-TMT on Silica22392099.1%[1]
Si-TMT on Silica>2000<1>99.9%[1]
SiliaMetS® Thiol~2000<50>97.5%[6]
ISOLUTE® Si-TMT~2000~20~99%[6]
Activated Carbon500~6587%[9]
MP-TMT (vs Carbon)500<1>99.8%[9]

Experimental Protocols

Protocol 1: Palladium Removal Using a Bulk Metal Scavenger

This protocol outlines a general procedure for screening and using a solid-supported scavenger in batch mode.

  • Quantify Initial Metal Concentration: Before treatment, take a sample of your crude "this compound" solution for analysis (e.g., by ICP-MS) to determine the starting concentration of palladium in ppm.

  • Scavenger Selection and Calculation:

    • Select a panel of scavengers for screening (e.g., SiliaMetS® Thiol, Si-TMT).

    • Calculate the required mass of scavenger. A common starting point is 4-8 molar equivalents of scavenger functional groups relative to the moles of residual palladium.[11][18]

  • Scavenging Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, THF, methanol) at a moderate concentration.

    • Add the calculated amount of the chosen solid scavenger to the solution. No pre-wetting is typically required.[18]

    • Stir the resulting slurry vigorously at room temperature for 1-4 hours.[11] For difficult cases, the time can be extended overnight (16 h) and/or the temperature can be increased to 40-50°C.[6]

  • Isolation:

    • Once the scavenging is complete, remove the solid scavenger by filtration through a pad of celite or a fritted funnel.[18]

    • Wash the collected scavenger on the filter with a fresh portion of the solvent to ensure complete recovery of the product.[18]

    • Combine the filtrate and washes, and concentrate the solution under reduced pressure.

  • Final Analysis: Submit a sample of the purified product for final metal analysis to confirm that the palladium level is within the acceptable range.

Protocol 2: Purification of an Amine by Modified Flash Column Chromatography

This protocol is designed to purify "this compound" while avoiding common issues associated with chromatographing basic compounds on silica gel.

  • Select Stationary Phase:

    • Option A (Modified Mobile Phase): Use standard flash-grade silica gel (Silica 60).[13]

    • Option B (Modified Stationary Phase): Use an amine-functionalized (NH2) silica gel column for superior performance without a modifier.

  • Determine Eluent System:

    • Using TLC plates (silica or NH2-silica to match your column), identify a solvent system that gives your product an Rf value of approximately 0.2-0.35.[13]

    • Common solvent systems are Hexane/Ethyl Acetate or Dichloromethane/Methanol.[13]

    • If using Option A (standard silica), add 0.5-1% v/v triethylamine (TEA) to the pre-mixed eluent.[13]

  • Pack the Column:

    • Properly pack the column with the chosen stationary phase, ensuring no cracks or air bubbles are present.

    • Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • For best results, perform a dry load: adsorb the dissolved crude product onto a small amount of silica gel, remove the solvent in vacuo, and carefully add the resulting free-flowing powder to the top of the packed column.[8]

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, applying gentle positive pressure.

    • Collect fractions and monitor their contents by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • If TEA was used in the mobile phase, co-evaporation with a higher boiling point solvent like toluene can help remove residual TEA.

Visualizations

Experimental Workflow for Catalyst Removal

G crude Crude Product (w/ Catalyst Impurity) analysis1 ICP Analysis (Determine Initial ppm) crude->analysis1 decision High Pd Load? (e.g., >500 ppm) analysis1->decision scavenger Metal Scavenger Treatment (e.g., Si-Thiol, TMT) decision->scavenger Yes chromatography Flash Column Chromatography (Amine-modified method) decision->chromatography No filtration Filtration scavenger->filtration analysis2 Final ICP Analysis (Check Compliance) filtration->analysis2 chromatography->analysis2 pure_product Pure Product (< Target ppm) analysis2->pure_product Pass reprocess Reprocess or Combine Methods analysis2->reprocess Fail reprocess->scavenger G cluster_adsorption Adsorption-Based Removal cluster_separation Separation-Based Removal scavenger Metal Scavenger Particle (Silica/Resin) Functional Group (-SH, -NH2) bound_pd Bound Pd pd_ion1 Pd Ion pd_ion1->scavenger:f1 Chemisorption column Column (Stationary Phase) Mobile Phase Flow product Amine Product product->column:f1 Weak Adsorption (High Mobility) pd_impurity Pd Impurity pd_impurity->column:f0 Strong Adsorption (Low Mobility) start Impure Solution start->scavenger start->column

References

Optimizing reaction conditions for "4-(4-Nitrophenyl)butan-2-amine" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(4-Nitrophenyl)butan-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process:

  • Step 1: Aldol Condensation to synthesize the precursor, 4-(4-Nitrophenyl)butan-2-one.

  • Step 2: Selective Reduction of the nitro group to an amine.

Protocol 1: Synthesis of 4-(4-Nitrophenyl)butan-2-one via Aldol Condensation

This protocol describes the base-catalyzed aldol condensation of p-nitrobenzaldehyde and acetone.

Materials:

  • p-Nitrobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve p-nitrobenzaldehyde (1.0 eq) in acetone (10-20 eq).

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the stirred solution of p-nitrobenzaldehyde and acetone at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of HCl until it reaches a pH of ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can be used directly in the next step or can be dehydrated to 4-(4-nitrophenyl)but-3-en-2-one by heating with a catalytic amount of acid. For purification, the product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Selective Nitro Reduction

This protocol outlines the selective reduction of the nitro group of 4-(4-Nitrophenyl)butan-2-one using tin(II) chloride dihydrate (SnCl₂·2H₂O).

Materials:

  • 4-(4-Nitrophenyl)butan-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(4-nitrophenyl)butan-2-one (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (3-5 eq) to the solution.

  • Slowly add concentrated HCl to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • After the initial exotherm subsides, heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully add a concentrated solution of NaOH to basify the mixture to a pH of >10. A white precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine).

Data Presentation

Table 1: Reaction Conditions for Aldol Condensation

ParameterCondition
Reactants p-Nitrobenzaldehyde, Acetone
Catalyst Sodium Hydroxide (NaOH)
Solvent Acetone (also a reactant) / Water
Temperature Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 60 - 80%

Table 2: Reagents for Selective Nitro Group Reduction

ReagentSolventTemperatureAdvantagesDisadvantages
SnCl₂·2H₂O / HCl EthanolRefluxHigh yield, reliableStoichiometric amounts of tin salts produced
Fe / HCl or NH₄Cl Ethanol / WaterRefluxInexpensive, effectiveLarge amount of iron sludge produced
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Methanol, or Ethyl AcetateRoom TemperatureClean reaction, high yieldRequires specialized equipment (hydrogenator), potential for ketone reduction
Sodium Borohydride (NaBH₄) with catalyst EthanolRoom TemperatureMild conditionsCatalyst required to prevent ketone reduction

Troubleshooting Guides and FAQs

Aldol Condensation Troubleshooting

Q1: My aldol condensation reaction is not proceeding, or the yield is very low. What could be the issue?

A1:

  • Inactive Catalyst: Ensure your sodium hydroxide solution is freshly prepared. Old solutions can absorb CO₂ from the air, reducing their basicity.

  • Low Temperature: While the reaction is typically run at room temperature, very low ambient temperatures might slow down the reaction rate.

  • Insufficient Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.

  • Impure Reactants: Use pure p-nitrobenzaldehyde and acetone for the best results.

Q2: I am observing the formation of multiple side products in my aldol condensation. How can I minimize them?

A2:

  • Self-condensation of Acetone: This can occur if the concentration of the base is too high or the reaction is run for too long. Try using a more dilute base solution or reducing the reaction time.

  • Cannizzaro Reaction of p-Nitrobenzaldehyde: This is less likely under these conditions but can occur with strong bases and no enolizable aldehyde/ketone. Ensure a sufficient excess of acetone is used.

  • Dehydration Product: The initial aldol adduct, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can dehydrate to form 4-(4-nitrophenyl)but-3-en-2-one, especially if the reaction mixture is heated or becomes too acidic during workup. If the hydroxy ketone is the desired product, maintain neutral or slightly basic conditions during workup.

Selective Reduction Troubleshooting

Q1: The reduction of the nitro group is incomplete. What should I do?

A1:

  • Insufficient Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).

  • Insufficient Acid (for SnCl₂ reduction): The presence of a strong acid like HCl is crucial for the reduction with tin(II) chloride.

  • Deactivated Catalyst (for catalytic hydrogenation): If using Pd/C, ensure the catalyst is not old or poisoned. The substrate itself or impurities can sometimes deactivate the catalyst.

  • Insufficient Reaction Time or Temperature: Increase the reflux time or temperature as needed, while monitoring the reaction by TLC.

Q2: I am also reducing the ketone group along with the nitro group. How can I improve selectivity?

A2:

  • Choice of Reducing Agent: Some reducing agents are more chemoselective than others. SnCl₂·2H₂O in acidic media is generally selective for the nitro group. Catalytic hydrogenation can sometimes lead to ketone reduction, especially at higher pressures or temperatures or with certain catalysts. Using a milder reducing agent or adding a catalyst inhibitor might help. Sodium borohydride alone will reduce the ketone, so a catalyst system is needed to favor nitro reduction.[1][2]

  • Reaction Conditions: For catalytic hydrogenation, optimizing the solvent, pressure, and temperature can improve selectivity.

Q3: The workup for the SnCl₂ reduction is difficult due to the formation of a thick precipitate. Any suggestions?

A3:

  • Filtration: After basifying the reaction mixture, you can try to filter off the tin salts before extraction. However, the product can sometimes be adsorbed onto the precipitate. Washing the filter cake thoroughly with the extraction solvent is crucial.

  • Complexation: Adding a solution of Rochelle's salt (sodium potassium tartrate) during the workup can help to chelate the tin salts and keep them in the aqueous phase, making the extraction easier.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Selective Reduction p_nitro p-Nitrobenzaldehyde aldol_reaction Aldol Condensation (NaOH, RT) p_nitro->aldol_reaction acetone Acetone acetone->aldol_reaction precursor 4-(4-Nitrophenyl)butan-2-one aldol_reaction->precursor reduction_reaction Selective Nitro Reduction (Reflux) precursor->reduction_reaction Purification (optional) reducing_agent Reducing Agent (e.g., SnCl2·2H2O/HCl) reducing_agent->reduction_reaction final_product This compound reduction_reaction->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield or No Reaction check_step Which step has low yield? start->check_step aldol_issues Aldol Condensation Issues check_step->aldol_issues Aldol reduction_issues Selective Reduction Issues check_step->reduction_issues Reduction check_reagents_aldol Check Reagent Purity and Catalyst Activity aldol_issues->check_reagents_aldol check_conditions_aldol Verify Reaction Time and Temperature aldol_issues->check_conditions_aldol side_products_aldol Analyze for Side Products (TLC, NMR) aldol_issues->side_products_aldol check_reagents_reduction Check Purity of Precursor and Reducing Agent Amount reduction_issues->check_reagents_reduction check_conditions_reduction Verify Reaction Time, Temperature, and Acidity reduction_issues->check_conditions_reduction check_selectivity Analyze for Ketone Reduction or Incomplete Reaction reduction_issues->check_selectivity

Caption: Decision tree for troubleshooting low reaction yields.

References

Resolving overlapping peaks in the NMR spectrum of "4-(4-Nitrophenyl)butan-2-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Resolving Overlapping Peaks in the NMR Spectrum of "4-(4-Nitrophenyl)butan-2-amine"

This technical support guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving challenges associated with overlapping signals in the NMR spectrum of this compound.

Troubleshooting Guide

Q1: My 1H NMR spectrum of this compound in CDCl3 shows significant signal overlap in the aliphatic region (1.0-3.0 ppm). What are my initial steps?

A1: Overlap in the aliphatic region of this molecule is common due to the similar electronic environments of the methylene (CH2) and methine (CH) protons. Your initial approach should be to confirm the extent of the overlap and then systematically apply techniques to induce chemical shift changes.

A recommended first step is to ensure the spectrum is well-shimmed and acquired with sufficient digital resolution.[1] If overlap persists, proceed to the methods outlined below, starting with the simplest and quickest techniques.

Q2: How can changing the NMR solvent help resolve peak overlap for my compound?

A2: Changing the solvent is a simple and effective method to alter the chemical shifts of protons.[2] The interactions between the solute and solvent molecules can change the local magnetic environment of the nuclei.[3][4] For this compound, switching from a relatively non-polar solvent like chloroform-d (CDCl3) to an aromatic solvent like benzene-d6 or pyridine-d5 can induce significant shifts, particularly for protons near polar functional groups.[3] This is known as the Aromatic Solvent Induced Shift (ASIS) effect. Aprotic polar solvents like DMSO-d6 can also be effective by altering hydrogen bonding interactions, especially affecting the amine (NH2) and any nearby protons.[5]

Q3: When should I consider a variable temperature (VT) NMR experiment?

A3: Variable temperature (VT) NMR is useful when peak overlap is due to conformational dynamics or exchange processes.[6][7] As the temperature changes, the populations of different conformations can be altered, leading to a change in the time-averaged chemical shifts of the protons.[5] For this compound, changing the temperature can affect the rotation around single bonds and the hydrogen bonding involving the amine group.[5]

  • Increasing Temperature: Can sharpen broad peaks resulting from intermediate exchange rates.[7]

  • Decreasing Temperature: Can "freeze out" different conformers, potentially resolving overlapping signals into distinct sets of peaks for each conformer.

Q4: What are lanthanide shift reagents (LSRs) and how can they help with my compound?

A4: Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the lone pair of electrons on the amine group in your compound.[8][9] This interaction causes large changes in the chemical shifts of nearby protons.[10] The magnitude of this induced shift is dependent on the distance of the proton from the paramagnetic center, which can effectively spread out overlapping signals.[11]

  • Common LSRs: Complexes of Europium (e.g., Eu(fod)3) typically induce downfield shifts, while complexes of Praseodymium induce upfield shifts.[9]

  • Application: The LSR is added portion-wise to the NMR sample, and a spectrum is acquired after each addition to monitor the progressive separation of signals.[11]

Q5: The overlap is severe, and simple methods aren't working. What 2D NMR experiments should I run?

A5: When 1D methods are insufficient, 2D NMR spectroscopy is a powerful tool for resolving overlap by spreading the signals across a second frequency dimension.[12][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds).[14][15] Even if signals overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can help trace the connectivity of the spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This is often the best solution for severe proton overlap.[16][17] It correlates each proton signal with the carbon atom it is directly attached to.[18][19] Since 13C chemical shifts are much more dispersed than 1H shifts, overlapping proton signals are often resolved by their correlation to distinct carbon signals.[16]

Frequently Asked Questions (FAQs)

FAQ1: Why do the aromatic protons on the nitrophenyl group typically appear as two distinct doublets?

The para-substituted nitrobenzene ring in this compound creates a chemically symmetric but magnetically non-equivalent system for the aromatic protons. The protons ortho to the nitro group are in a different electronic environment than the protons meta to it. This results in a classic AA'BB' spin system, which often appears as two distinct doublets, assuming the coupling constants are resolved.

FAQ2: The NH2 protons are broad or not visible in my spectrum. Why? And how does this affect overlap?

Amine protons are labile and can undergo chemical exchange with trace amounts of acid or water in the solvent.[20] This exchange process can lead to significant peak broadening, sometimes to the point where the signal disappears into the baseline. The rate of exchange is influenced by solvent, temperature, and sample purity. While this means the NH2 signal itself is unlikely to cause overlap issues with sharp aliphatic signals, its exchange can sometimes affect the line shape of the adjacent CH proton. Shaking the sample with a drop of D2O will cause the NH2 signal to disappear, confirming its identity.[20]

FAQ3: Which resolution technique is the "best"?

There is no single "best" technique; the optimal choice depends on the specific nature of the peak overlap and the available instrumentation. A logical workflow is often most effective: start with simple, quick methods like changing the solvent, then move to more involved techniques like VT-NMR or the use of shift reagents. For highly complex or persistent overlap, 2D NMR experiments like HSQC are generally the most definitive solution.[21]

Data Presentation

Table 1: Comparison of Common NMR Solvents for Peak Resolution

SolventTypeExpected Effect on this compound SpectrumAdvantagesDisadvantages
Chloroform-d (CDCl₃) Standard, weakly polarOften the default; may exhibit signal overlap in the aliphatic region.Good solubility for many organic compounds.May not provide sufficient peak dispersion.
Benzene-d₆ Aromatic, non-polarCan induce significant shifts (ASIS effect), potentially resolving overlapping aliphatic and aromatic signals.[3]Excellent for resolving signals based on their spatial relationship to polar groups.Can complicate the aromatic region; may have lower solubility for polar compounds.
DMSO-d₆ Aprotic, highly polarAlters hydrogen bonding; can resolve signals adjacent to the NH₂ group and slow down NH₂ exchange, resulting in a sharper signal.[5]Good for observing exchangeable protons; high boiling point allows for high-temperature experiments.High viscosity; residual water peak can be large.
Methanol-d₄ Protic, polarWill exchange with NH₂ protons, causing their signal to disappear. Can alter chemical shifts through hydrogen bonding.Can simplify the spectrum by removing amine signals.The exchange process can lead to loss of coupling information for the adjacent CH proton.

Table 2: Summary of 2D NMR Techniques for Resolving Overlap

ExperimentInformation ProvidedApplication for Resolving OverlapTypical Experiment Time
COSY Shows proton-proton (¹H-¹H) coupling correlations.[22]Traces the connectivity of coupled protons, allowing assignment even when multiplets overlap.5-30 minutes
HSQC Shows direct one-bond proton-carbon (¹H-¹³C) correlations.[18]Resolves overlapping ¹H signals by separating them based on the chemical shift of their attached ¹³C nucleus.[16]0.5-2 hours
HMBC Shows long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.[22]Helps connect different spin systems and assign quaternary carbons. Useful for confirming assignments after HSQC.2-12 hours

Experimental Protocols

Protocol 1: Solvent Study

  • Prepare a standard sample of this compound in CDCl₃ (e.g., 5-10 mg in 0.6 mL).

  • Acquire a standard ¹H NMR spectrum.

  • Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Re-dissolve the same sample in 0.6 mL of benzene-d₆.

  • Acquire a second ¹H NMR spectrum under identical experimental conditions.

  • Repeat the process with DMSO-d₆ if necessary.

  • Compare the spectra to identify solvent-induced changes in chemical shifts.

Protocol 2: Variable Temperature (VT) NMR

  • Prepare a sample in a suitable solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈). Use a proper NMR tube designed for VT work (e.g., Class A glass).[6][7]

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Increase the temperature in increments of 10-15 K (e.g., to 308 K, 318 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before shimming and acquiring a new spectrum.[7]

  • Monitor the chemical shifts and line widths of the overlapping signals.

  • If studying low-temperature phenomena, decrease the temperature incrementally (e.g., to 278 K, 268 K).

Protocol 3: Using a Lanthanide Shift Reagent (LSR)

  • Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample.

  • Acquire a standard ¹H NMR spectrum of your sample before adding any LSR.

  • Add a small, precise aliquot of the LSR stock solution to the NMR tube (e.g., 2-5 µL).

  • Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Repeat steps 3 and 4, incrementally adding the LSR and monitoring the spectrum. The goal is to add just enough reagent to resolve the overlapping peaks without causing excessive line broadening.[8]

Protocol 4: Acquiring a 2D COSY Spectrum

  • Prepare a reasonably concentrated sample of this compound (10-20 mg in 0.6 mL).

  • Load a standard COSY pulse program on the spectrometer.

  • Set the spectral width to include all proton signals of interest.

  • Acquire the data, typically with 2-4 scans per increment and 256-512 increments in the indirect dimension.

  • Process the data using a sine-bell or similar window function in both dimensions and perform the Fourier transform.

  • Analyze the cross-peaks, which indicate J-coupling between protons.

Protocol 5: Acquiring a 2D HSQC Spectrum

  • Use a concentrated sample (15-25 mg in 0.6 mL) for best results.

  • Load a standard phase-sensitive HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).

  • Set the ¹H spectral width to cover all proton signals.

  • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for this molecule).

  • Acquire the data. The number of scans per increment will depend on the sample concentration.

  • Process the data and analyze the resulting 2D map, where each peak represents a direct C-H bond.

Visualizations

Caption: A decision-making workflow for resolving overlapping NMR signals.

G Conceptual Diagram of HSQC for Peak Resolution cluster_1d 1D ¹H NMR Spectrum cluster_2d 2D HSQC Spectrum p1 Proton A overlap Overlapping Signal (A+B) p2 Proton B peak_a overlap->peak_a Resolved by ¹³C Shift peak_b overlap->peak_b c1_label Carbon A (¹³C Axis) c2_label Carbon B (¹³C Axis) h_label Overlapping Shift (¹H Axis)

Caption: How 2D HSQC separates overlapping proton signals via the ¹³C dimension.

References

Technical Support Center: Solubility Enhancement for 4-(4-Nitrophenyl)butan-2-amine in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with "4-(4-Nitrophenyl)butan-2-amine" during bioassay development.

Disclaimer: Specific experimental solubility data for "this compound" is not extensively available in public literature. The strategies outlined below are based on established methods for improving the solubility of poorly water-soluble compounds, particularly weakly basic amines, and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My initial attempts to dissolve this compound in aqueous buffer for my bioassay have failed. What should be my first step?

A1: The first step is to systematically assess the compound's solubility in a small range of pharmaceutically acceptable solvents. Given that this compound is a weakly basic compound due to its amine group, pH adjustment is a primary strategy to explore.[1][2][3][4] The amine group can be protonated at acidic pH, forming a more soluble salt.[1][2][5]

Initial Troubleshooting Workflow

G start Start: Compound is Insoluble ph_adjust Attempt pH Adjustment (e.g., pH 2-5) start->ph_adjust cosolvent Try Co-solvents (e.g., DMSO, Ethanol) ph_adjust->cosolvent Insoluble? success Solubility Achieved Proceed with Bioassay ph_adjust->success Soluble? cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin Insoluble? cosolvent->success Soluble? nanoparticle Consider Nanoparticle Formulation cyclodextrin->nanoparticle Insoluble? cyclodextrin->success Soluble? nanoparticle->success Soluble? fail Still Insoluble Re-evaluate Strategy nanoparticle->fail Insoluble?

Caption: A decision workflow for selecting a solubilization strategy.

Q2: How does pH adjustment work for an amine-containing compound, and what is a suitable pH range to test?

A2: For a weakly basic compound like this compound, lowering the pH of the aqueous solution will lead to the protonation of the amine group (R-NH2 -> R-NH3+). This ionized form is generally much more water-soluble.[2][5] You can start by preparing a concentrated stock solution in an acidic medium (e.g., 0.1 N HCl) and then diluting it into your final assay buffer. It's crucial to ensure the final pH of the assay medium is compatible with your biological system and does not cause the compound to precipitate.

Mechanism of pH-Dependent Solubility for a Basic Compound

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) insoluble_form R-NH₂ (Insoluble) soluble_form R-NH₃⁺ (Soluble Salt) insoluble_form->soluble_form Protonation h_ion + H⁺ soluble_form2 R-NH₃⁺ insoluble_form2 R-NH₂ (Precipitates) soluble_form2->insoluble_form2 Deprotonation oh_ion + OH⁻ G compound This compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

References

Validation & Comparative

A Comparative Analysis of Synthetic Pathways to 4-(4-Nitrophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two distinct synthetic routes to 4-(4-Nitrophenyl)butan-2-amine, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as overall yield, reaction complexity, and the nature of the starting materials.

Two primary strategies for the synthesis of this compound are presented: a convergent approach commencing with an aldol reaction followed by reductive amination, and a linear sequence initiated by a Henry reaction followed by reduction. This guide offers a detailed examination of each pathway, presenting experimental data in a clear, comparative format to aid in the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthetic Routes

ParameterRoute 1: Aldol Reaction & Reductive AminationRoute 2: Henry Reaction & Reduction
Starting Materials 4-Nitrobenzaldehyde, Acetone, Ammonia4-Nitrobenzaldehyde, Nitropropane
Key Intermediates 4-(4-Nitrophenyl)but-3-en-2-one1-(4-Nitrophenyl)-2-nitrobut-1-ene
Overall Yield ~60-70% (estimated)Not explicitly reported
Number of Steps 22
Reaction Conditions Step 1: Base-catalyzed condensation. Step 2: Catalytic hydrogenation and reductive amination.Step 1: Base-catalyzed condensation. Step 2: Catalytic hydrogenation.
Advantages Readily available starting materials, well-established reactions.Direct formation of the carbon-nitrogen bond at the desired position.
Disadvantages Potential for side reactions in the aldol condensation, requires a separate reductive amination step.Handling of nitroalkanes, potential for polymerization of the nitroalkene intermediate.

Experimental Protocols

Route 1: Aldol Reaction followed by Reductive Amination

This route involves two main stages: the synthesis of the intermediate 4-(4-nitrophenyl)but-3-en-2-one via a Claisen-Schmidt condensation, followed by a one-pot reduction and reductive amination to yield the target amine.

Step 1: Synthesis of 4-(4-Nitrophenyl)but-3-en-2-one

  • Materials: 4-Nitrobenzaldehyde, Acetone, Sodium Hydroxide, Ethanol, Water.

  • Procedure: A solution of 4-nitrobenzaldehyde (1.0 eq) in ethanol is treated with an excess of acetone. To this stirred solution, an aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, during which a yellow precipitate forms. The solid is collected by filtration, washed with cold water until the filtrate is neutral, and then recrystallized from ethanol to afford 4-(4-nitrophenyl)but-3-en-2-one as a crystalline solid.

  • Yield: Approximately 85-95%.

Step 2: Reductive Amination of 4-(4-Nitrophenyl)but-3-en-2-one

  • Materials: 4-(4-Nitrophenyl)but-3-en-2-one, Ammonium acetate or Ammonia, Sodium cyanoborohydride or Palladium on carbon/H2, Methanol.

  • Procedure: 4-(4-Nitrophenyl)but-3-en-2-one (1.0 eq) is dissolved in methanol, and a large excess of ammonium acetate (or a solution of ammonia in methanol) is added. The mixture is stirred, and a reducing agent such as sodium cyanoborohydride (1.5 eq) is added portion-wise. Alternatively, the reduction can be carried out using catalytic hydrogenation with Palladium on carbon under a hydrogen atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography to yield this compound.

  • Yield: Approximately 70-80%.

Route 2: Henry Reaction followed by Reduction

This pathway utilizes a Henry reaction to form the carbon-carbon and carbon-nitrogen bonds in a sequential manner.

Step 1: Synthesis of 1-(4-Nitrophenyl)-2-nitrobut-1-ene

  • Materials: 4-Nitrobenzaldehyde, Nitropropane, a base catalyst (e.g., ethylenediammonium diacetate).

  • Procedure: 4-Nitrobenzaldehyde (1.0 eq) and nitropropane (1.2 eq) are mixed with a catalytic amount of a suitable base, such as ethylenediammonium diacetate. The mixture is heated, and the progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and purified, often by column chromatography, to isolate 1-(4-nitrophenyl)-2-nitrobut-1-ene.

Step 2: Reduction of 1-(4-Nitrophenyl)-2-nitrobut-1-ene

  • Materials: 1-(4-Nitrophenyl)-2-nitrobut-1-ene, a reducing agent (e.g., Lithium aluminum hydride or catalytic hydrogenation).

  • Procedure: The nitroalkene intermediate (1.0 eq) is dissolved in a suitable solvent like anhydrous tetrahydrofuran. A powerful reducing agent such as lithium aluminum hydride (excess) is carefully added at a low temperature. The reaction mixture is then stirred at room temperature or gently heated to complete the reduction of both the nitro group and the double bond. The reaction is quenched by the careful addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford this compound. Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon can be employed.

Visualizing the Synthetic Strategies

To better understand the logical flow of these synthetic comparisons, the following diagram illustrates the decision-making process and the key stages of each route.

G Comparative Synthetic Routes to this compound cluster_0 Starting Materials cluster_1 Route 1: Aldol & Reductive Amination cluster_2 Route 2: Henry Reaction & Reduction cluster_3 Final Product start1 4-Nitrobenzaldehyde & Acetone inter1 4-(4-Nitrophenyl)but-3-en-2-one start1->inter1 Aldol Condensation start2 4-Nitrobenzaldehyde & Nitropropane inter2 1-(4-Nitrophenyl)-2-nitrobut-1-ene start2->inter2 Henry Reaction reductive_amination Reductive Amination inter1->reductive_amination Ammonia Source & Reducing Agent product This compound reductive_amination->product reduction Reduction inter2->reduction Reducing Agent reduction->product

Caption: Workflow of the two synthetic routes to this compound.

A Comparative Guide to the Quantification of 4-(4-Nitrophenyl)butan-2-amine: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-(4-Nitrophenyl)butan-2-amine. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research and drug development. This document outlines the experimental protocols and presents validation data to aid in the selection of the most suitable method based on specific laboratory needs and analytical objectives.

Methodology Comparison

The primary method detailed is a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, a widely accessible and robust technique for the analysis of non-volatile and thermally stable compounds. The alternative method is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity, particularly for volatile or semi-volatile compounds, though it may require derivatization for polar analytes like amines.

Experimental Protocols

Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is adapted from established protocols for the analysis of nitrophenol and amine compounds.[1][2][3][4]

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 274 nm, which is a characteristic absorbance wavelength for the nitrophenyl group.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards of this compound are prepared in the mobile phase. Samples are diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on general methods for the analysis of amines by GC-MS, which often involves a derivatization step to improve volatility and chromatographic performance.[5][6][7][8][9]

  • Derivatization (if necessary): To improve the volatility and peak shape of the amine, derivatization with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent may be performed. The sample is incubated with the derivatizing agent at a specific temperature (e.g., 60°C) for a set time before injection.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Maintain at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Quantification: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters for the two analytical methods. The data presented is a synthesis of expected performance based on the analysis of similar compounds.[1][5][8][10][11][12][13][14]

Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%
Specificity GoodExcellent
Robustness HighModerate

Table 2: Detailed Performance Characteristics

FeatureHPLC-UVGC-MS
Principle Partition chromatography with UV absorbance detection.Separation of volatile compounds with mass-based detection.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes (or their derivatives).
Derivatization Generally not required.Often necessary for polar amines to improve peak shape and volatility.
Instrumentation Cost LowerHigher
Analysis Time Typically 5-15 minutes per sample.Can be faster, around 5-10 minutes, but sample preparation may be longer.
Selectivity Differentiates based on retention time and UV spectrum.Highly selective due to mass fragmentation patterns.
Sensitivity Good, suitable for many applications.Very high, especially in SIM mode.

Visualizations

Experimental and Validation Workflow

Caption: Workflow for analytical method development, validation, and sample analysis.

Logical Comparison of HPLC-UV and GC-MS

G cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound HPLC_Node HPLC-UV Analysis Analyte->HPLC_Node Direct Analysis GCMS_Node GC-MS Analysis Analyte->GCMS_Node Analysis after potential derivatization HPLC_Prop1 No Derivatization Needed HPLC_Node->HPLC_Prop1 HPLC_Prop2 Good for Non-Volatile Analytes HPLC_Node->HPLC_Prop2 HPLC_Prop3 Lower Sensitivity HPLC_Node->HPLC_Prop3 GCMS_Prop1 Derivatization Likely Required GCMS_Node->GCMS_Prop1 GCMS_Prop2 High Sensitivity & Selectivity GCMS_Node->GCMS_Prop2 GCMS_Prop3 Analyte Must be Volatile GCMS_Node->GCMS_Prop3

Caption: Key decision points for choosing between HPLC-UV and GC-MS.

Conclusion

Both RP-HPLC-UV and GC-MS are viable techniques for the quantification of this compound.

  • RP-HPLC-UV is a robust, cost-effective, and straightforward method that does not require derivatization. It is well-suited for routine analysis and quality control where high sensitivity is not the primary requirement.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification or for complex matrices where interferences are a concern.[8] However, the potential need for derivatization adds a step to sample preparation and can introduce variability.

The ultimate choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. For most standard applications, the simplicity and robustness of HPLC-UV make it an excellent starting point. For bioanalytical studies or trace impurity analysis, the enhanced sensitivity of GC-MS may be necessary.

References

Comparative Analysis of the Predicted Biological Activity of 4-(4-Nitrophenyl)butan-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted biological activity of 4-(4-nitrophenyl)butan-2-amine based on the known activities of its structural analogs. Due to a lack of direct experimental data on the target compound, this analysis relies on structure-activity relationships (SAR) established for substituted phenethylamines, a class of compounds known for their diverse pharmacological effects.

Introduction

This compound belongs to the phenethylamine class of compounds, which includes a wide range of biologically active substances, from neurotransmitters to potent psychoactive drugs. The biological activity of phenethylamines is highly dependent on the nature and position of substituents on the phenyl ring and the alkylamine side chain. The presence of a nitro group at the para-position of the phenyl ring in this compound suggests potential interactions with monoamine systems in the central nervous system.

Predicted Biological Targets and Activity

Based on its structural similarity to amphetamine and its derivatives, this compound is predicted to interact with monoamine transporters (dopamine, norepinephrine, and serotonin) and serotonin receptors. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the compound's binding affinity and efficacy at these targets compared to unsubstituted or differently substituted analogs.

Comparative Biological Activity of Analogs

To infer the potential activity of this compound, we can examine the biological data of its close analogs. A prominent analog with a nitro substitution is 2,5-Dimethoxy-4-nitroamphetamine (DON), a psychedelic and stimulant drug.[1] The primary mechanism of action for many substituted amphetamines involves the release of monoamines and interaction with serotonin receptors.[2][3]

Table 1: Comparative Receptor Binding Affinities of Selected Phenethylamine Analogs

CompoundTargetKi (nM)Activity
2,5-Dimethoxy-4-nitroamphetamine (DON)5-HT2A Receptor-Partial Agonist[1]
2,5-Dimethoxy-4-nitroamphetamine (DON)5-HT2C Receptor-Partial Agonist[1]
1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM)5-HT2 ReceptorHigh AffinityAgonist[4]
1-(2,5-dimethoxy-4-bromophenyl)-2-aminopropane (DOB)5-HT2 ReceptorHigh AffinityAgonist[4]
1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)5-HT2 ReceptorHigh AffinityAgonist[4]
AmphetamineDopamine Transporter (DAT)-Releaser/Reuptake Inhibitor[5]
AmphetamineNorepinephrine Transporter (NET)-Releaser/Reuptake Inhibitor[6]

The structure-activity relationship studies of phenethylamines indicate that substitutions at the 4-position of the phenyl ring, such as with a methyl, bromo, or iodo group, enhance the affinity for serotonin receptors.[7][8] It is plausible that the nitro group at the 4-position in this compound would also confer significant affinity for these receptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of phenethylamine derivatives.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the Ki (inhibition constant) of the test compound for a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Objective: To determine the IC50 of the test compound for inhibiting the uptake of dopamine, norepinephrine, or serotonin.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Test compound.

  • Uptake buffer (e.g., Krebs-Ringer buffer).

  • Scintillation counter.

Procedure:

  • Pre-incubate the synaptosomes with the test compound or vehicle at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value by analyzing the concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway for the predicted targets of this compound and a typical experimental workflow for its characterization.

G cluster_pathway Monoamine Neurotransmitter Pathway PNBA This compound DAT Dopamine Transporter (DAT) PNBA->DAT Inhibition NET Norepinephrine Transporter (NET) PNBA->NET Inhibition SERT Serotonin Transporter (SERT) PNBA->SERT Inhibition HT2A 5-HT2A Receptor PNBA->HT2A Agonism HT2C 5-HT2C Receptor PNBA->HT2C Agonism SynapticCleft Synaptic Cleft (Increased Monoamines) DAT->SynapticCleft NET->SynapticCleft SERT->SynapticCleft PostsynapticNeuron Postsynaptic Neuron (Signal Transduction) HT2A->PostsynapticNeuron Activation HT2C->PostsynapticNeuron Activation

Caption: Predicted interactions of this compound with monoamine transporters and serotonin receptors.

G cluster_workflow Experimental Workflow for Biological Characterization Compound Test Compound (this compound) BindingAssay Radioligand Binding Assays (5-HT2A, 5-HT2C, DAT, NET, SERT) Compound->BindingAssay UptakeAssay Monoamine Uptake Assays (DA, NE, 5-HT) Compound->UptakeAssay DataAnalysis Data Analysis (IC50, Ki, EC50) BindingAssay->DataAnalysis UptakeAssay->DataAnalysis FunctionalAssay Functional Assays (e.g., Calcium Imaging for 5-HT2A/2C) DataAnalysis->FunctionalAssay SAR Structure-Activity Relationship Analysis DataAnalysis->SAR

Caption: Workflow for characterizing the biological activity of novel phenethylamine analogs.

Conclusion

While direct experimental data for this compound is currently unavailable, a comparative analysis of its structural analogs provides valuable insights into its likely biological activities. It is predicted to be an inhibitor of monoamine transporters and an agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. The presence of the para-nitro group is expected to confer high affinity for these targets. Further experimental validation using the described protocols is necessary to confirm these predictions and to fully elucidate the pharmacological profile of this compound. This information is crucial for researchers and professionals involved in the design and development of new therapeutic agents targeting the central nervous system.

References

Cost-benefit analysis of different "4-(4-Nitrophenyl)butan-2-amine" synthesis strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Synthetic Strategies for 4-(4-Nitrophenyl)butan-2-amine

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic strategies for this compound, a crucial building block in pharmaceutical development. We will delve into a primary two-step pathway involving an aldol reaction followed by reductive amination, and explore potential alternative routes, offering a comprehensive overview supported by experimental data and detailed protocols.

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The efficiency, cost-effectiveness, and scalability of the chosen synthetic route can significantly impact the overall drug development timeline and cost. This guide compares the predominant synthetic pathway with potential alternatives, providing the necessary data for an informed decision-making process.

Primary Synthetic Pathway: A Two-Step Approach

The most commonly alluded to synthetic route for this compound proceeds through a two-step process, beginning with the synthesis of the intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Step 1: Aldol Condensation to Form 4-hydroxy-4-(4-nitrophenyl)butan-2-one

The initial step involves an aldol condensation reaction between p-nitrobenzaldehyde and acetone. This reaction is a well-established method for forming carbon-carbon bonds.

Experimental Protocol:

To a solution of p-nitrobenzaldehyde (1 equivalent) in acetone (acting as both reactant and solvent), a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added. The reaction mixture is stirred at room temperature for a specified period, typically ranging from 4 to 24 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a weak acid, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, can be purified by column chromatography or recrystallization.

Step 2: Reductive Amination to Yield this compound

The second step involves the conversion of the keto-alcohol intermediate to the target amine via reductive amination. This transformation simultaneously reduces the ketone to an amine and the nitro group to an amine. A common approach for this is catalytic hydrogenation.

Experimental Protocol:

The intermediate, 4-hydroxy-4-(4-nitrophenyl)butan-2-one (1 equivalent), is dissolved in a suitable solvent, such as methanol or ethanol, in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction vessel is then charged with hydrogen gas, and an amine source, such as ammonia or an ammonium salt, is introduced. The reaction is stirred under a hydrogen atmosphere at a specific temperature and pressure until the reaction is complete, as indicated by TLC or gas chromatography (GC). The catalyst is then filtered off, and the solvent is removed in vacuo. The resulting crude this compound is then purified.

Comparative Data of Synthesis Strategies

The following table summarizes the quantitative data for the primary two-step synthesis of this compound. Data for a direct, one-pot alternative is also presented for comparison, although this route is less documented in the literature.

ParameterTwo-Step Synthesis: Aldol CondensationTwo-Step Synthesis: Reductive AminationHypothetical One-Pot Reductive Amination
Starting Materials p-Nitrobenzaldehyde, Acetone4-hydroxy-4-(4-nitrophenyl)butan-2-one, H₂, Amine Sourcep-Nitrobenzaldehyde, Acetone, H₂, Amine Source
Catalyst Base (e.g., NaOH, KOH)Pd/CMulti-functional catalyst (e.g., supported metal)
Solvent AcetoneMethanol or EthanolMethanol or Ethanol
Reaction Time 4 - 24 hours8 - 48 hours12 - 72 hours
Yield (%) 70 - 90%60 - 80%40 - 60% (estimated)
Purity (%) >95% (after purification)>98% (after purification)Lower, requires extensive purification
Key Advantages High yield, well-establishedHigh purity of final productReduced number of steps
Key Disadvantages Requires isolation of intermediateRequires specialized hydrogenation equipmentLower yield, potential for side reactions
Estimated Cost LowModerate (due to catalyst and equipment)Potentially lower if yield can be optimized

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

G cluster_0 Two-Step Synthesis A p-Nitrobenzaldehyde + Acetone B Aldol Condensation (Base Catalyst) A->B C 4-hydroxy-4-(4-nitrophenyl)butan-2-one B->C D Reductive Amination (Pd/C, H2, Amine Source) C->D E This compound D->E

Caption: Two-Step Synthesis Pathway.

G cluster_1 Hypothetical One-Pot Synthesis F p-Nitrobenzaldehyde + Acetone + Amine Source G One-Pot Reductive Amination (Multi-functional Catalyst, H2) F->G H This compound G->H

Caption: Hypothetical One-Pot Synthesis.

Conclusion and Recommendations

The two-step synthesis of this compound via an aldol condensation followed by reductive amination is a robust and well-documented strategy. It offers high yields and purity for both the intermediate and the final product. While requiring an additional step for the isolation of the intermediate, this method provides better control over the reaction and simplifies the final purification process.

A hypothetical one-pot reductive amination presents an attractive alternative by reducing the number of synthetic steps, potentially leading to lower operational costs and shorter production times. However, this approach is less established and likely to result in lower yields and a more complex mixture of products, necessitating more rigorous purification.

For researchers and drug development professionals requiring high purity and reliable yields, the two-step synthesis is the recommended approach. Further research into the development of efficient and selective catalysts for a one-pot synthesis could make this a more viable option in the future. The choice of synthesis strategy will ultimately depend on the specific requirements of the project, including scale, purity, cost, and available equipment.

A Comparative Guide to the Chiral Separation of 4-(4-Nitrophenyl)butan-2-amine for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. For 4-(4-Nitrophenyl)butan-2-amine, a chiral amine of interest in synthetic and medicinal chemistry, accurate enantiomeric quantification is paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of its enantiomeric excess, supported by experimental data from closely related compounds.

Comparison of Chiral Chromatography Methods

Chiral HPLC stands as the most prevalent and reliable technique for the enantiomeric separation of chiral amines.[1][2] The selection of the chiral stationary phase (CSP) and the mobile phase composition are the most critical factors for achieving successful enantioseparation.[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral compounds, including amines.[1][3]

Below is a comparison of potential chiral HPLC methods for the separation of this compound enantiomers, based on data from structurally similar compounds.

Parameter Method 1: Cellulose-based CSP Method 2: Amylose-based CSP Method 3: Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase (CSP) Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][4]Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Immobilized Amylose or Cellulose-based CSP
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)[5]n-Hexane / Isopropanol (90:10, v/v)CO2 / Methanol with 0.2% Diethylamine (DEA)
Flow Rate 0.8 mL/min[5]0.5 mL/min3.0 mL/min
Detection UV at 254 nm[5]UV at 254 nmUV at 254 nm
Expected Retention Times (based on analogues) tR1: ~13 min, tR2: ~16 min[5]tR1: ~12 min, tR2: ~17 minShorter analysis times are typical with SFC.[6]
Expected Resolution (Rs) > 1.5 (baseline separation)> 2.0 (excellent separation)Generally high resolution can be achieved.[7]
Key Advantages Widely applicable and robust method for a variety of chiral amines.[1]Often provides different selectivity compared to cellulose-based CSPs, which can be advantageous for difficult separations."Green" chromatography with reduced solvent consumption, faster analysis times, and lower backpressure.[6]
Considerations The basic nature of the amine may require the addition of a modifier like diethylamine (DEA) to the mobile phase to improve peak shape and prevent tailing.Similar to cellulose-based CSPs, mobile phase optimization may be necessary.Requires specialized SFC instrumentation.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

This protocol is adapted from a validated method for a structurally analogous compound, (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, and is expected to be a suitable starting point for the analysis of this compound.[5]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol.

  • Sample: A solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Standard: Racemic this compound.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).[5] For basic amines, the addition of 0.1% diethylamine (DEA) to the mobile phase is recommended to improve peak shape.

  • Flow Rate: 0.8 mL/min.[5]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

3. Procedure:

  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Racemic Standard Injection: Inject the racemic standard to determine the retention times of the two enantiomers and to verify that the system is providing adequate separation.

  • Sample Injection: Inject the sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer).

Alternative Methods for Enantiomeric Excess Determination

While chiral chromatography is the gold standard, other methods can be employed for determining the enantiomeric excess of chiral amines:

  • Supercritical Fluid Chromatography (SFC): As highlighted in the comparison table, SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[6] Modern SFC systems can provide high-resolution separations of enantiomers.[7]

  • Gas Chromatography (GC) with a Chiral Stationary Phase: This method is suitable for volatile amines or those that can be derivatized to increase their volatility. Derivatization can also improve the chiral recognition on the stationary phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): The addition of a chiral auxiliary can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification. This method is generally less sensitive than chromatographic techniques.

Workflow for Chiral Chromatography Method Development

The following diagram illustrates a typical workflow for developing a chiral chromatography method for the determination of enantiomeric excess.

G Workflow for Chiral Chromatography Method Development cluster_0 Method Development cluster_1 Analysis cluster_2 Quantification A Define Analyte (this compound) B Select Chiral Stationary Phase (CSP) (e.g., Cellulose or Amylose-based) A->B Choose CSP C Select Mobile Phase Mode (Normal, Reversed, or SFC) B->C Select Mode D Screen Mobile Phase Composition (e.g., Hexane/IPA, CO2/MeOH) C->D Test Solvents E Optimize Conditions (Flow Rate, Temperature, Additives) D->E Fine-tune F Inject Racemic Standard E->F Validate Method G Inject Sample F->G Run Samples H Data Acquisition G->H Collect Data I Peak Integration H->I Process Chromatogram J Calculate Enantiomeric Excess (ee) I->J Final Calculation

Caption: A flowchart illustrating the key steps in developing and implementing a chiral chromatography method.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Nitrophenyl)butan-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct structure-activity relationship (SAR) studies for 4-(4-nitrophenyl)butan-2-amine and its derivatives are not extensively available in the public domain. This guide provides a comparative analysis based on the well-established SAR of structurally related phenethylamines and amphetamines, which are known to interact with monoamine transporters. The insights presented herein are extrapolated from studies on analogous compounds and are intended to guide researchers in the rational design of novel derivatives.

Introduction to Phenethylamines and Monoamine Transporters

Substituted phenethylamines are a broad class of compounds that include neurotransmitters, hormones, and a wide range of psychoactive drugs.[1] Their primary mechanism of action often involves the modulation of monoamine neurotransmitter systems by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling.

Compounds like amphetamine, a close structural analog of the target molecule, can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), which significantly increases the extracellular concentrations of dopamine, norepinephrine, and serotonin.[2] The specific pharmacological profile of a phenethylamine derivative is determined by its relative affinity for and activity at each of these transporters.

General Structure-Activity Relationships of Phenethylamines

The pharmacological activity of phenethylamines can be systematically modified by altering three key structural features:

  • Aromatic Ring Substitution: The nature, position, and size of substituents on the phenyl ring can profoundly influence potency and selectivity. For instance, para-substitution is a common strategy to modulate activity. Electron-withdrawing groups, such as the nitro group in the target compound, can have complex effects on the electronic properties and binding interactions of the molecule.

  • Alkyl Side Chain Modification: The length and substitution pattern of the alkyl chain connecting the phenyl ring to the amine group are critical. The presence of an alpha-methyl group, as in amphetamine, generally confers resistance to metabolism by monoamine oxidase (MAO) and can enhance psychostimulant properties.[3] The length of the chain can also impact transporter affinity and selectivity.

  • Amine Group Substitution: The primary amine is a common feature, but N-alkylation (secondary amines) or N,N-dialkylation (tertiary amines) can alter the pharmacological profile. Generally, increasing the size of the N-alkyl substituent decreases activity at DAT and NET while sometimes increasing affinity for SERT.

Hypothetical SAR of this compound Derivatives

Based on the general principles of phenethylamine SAR, we can hypothesize the contributions of the different structural motifs of this compound and predict the effects of various modifications.

The 4-Nitrophenyl Group

The para-nitro substitution is a key feature of the target molecule. The nitro group is strongly electron-withdrawing and can influence the interaction of the phenyl ring with the transporter binding pocket. Studies on other para-substituted amphetamines have shown that such modifications can alter the selectivity profile. For example, some para-substituted cathinones show increased selectivity for SERT over DAT. While specific data on the 4-nitro-amphetamine is limited, it is plausible that the nitro group could modulate the affinity and/or efficacy at the monoamine transporters.

The Butan-2-amine Side Chain

The target molecule possesses a butan-2-amine side chain, which is longer than the propan-2-amine chain of amphetamine. This increased chain length could have several effects:

  • Potency: The longer chain may alter the optimal positioning of the molecule within the transporter binding site, potentially affecting binding affinity.

  • Selectivity: The change in distance between the phenyl ring and the amine group could influence the relative affinities for DAT, NET, and SERT.

Potential Derivatives and Their Hypothesized Activities

To explore the SAR of this compound, a series of derivatives could be synthesized and evaluated. The following table summarizes the hypothesized impact of these modifications on monoamine transporter activity, based on trends observed in the broader phenethylamine literature.

ModificationExample DerivativeHypothesized Effect on DAT ActivityHypothesized Effect on NET ActivityHypothesized Effect on SERT ActivityRationale/Supporting Evidence
Ring Substitution 4-(4-Chlorophenyl)butan-2-amineLikely maintained or slightly alteredLikely maintained or slightly alteredPotentially increasedPara-halogenation in some phenethylamines increases SERT affinity.
4-(4-Methoxyphenyl)butan-2-aminePotentially alteredPotentially alteredPotentially alteredMethoxy groups can introduce hydrogen bonding capabilities and alter electronic properties.
Side Chain Length 4-(4-Nitrophenyl)propan-2-aminePotentially increasedPotentially increasedPotentially alteredShorter chain length is more akin to amphetamine, which has high DAT/NET activity.
4-(4-Nitrophenyl)pentan-2-aminePotentially decreasedPotentially decreasedPotentially alteredLonger chains can reduce affinity for DAT and NET.
N-Substitution N-methyl-4-(4-nitrophenyl)butan-2-amineLikely decreasedLikely decreasedPotentially increasedN-methylation often reduces DAT/NET activity and can increase SERT affinity.
N,N-dimethyl-4-(4-nitrophenyl)butan-2-amineSignificantly decreasedSignificantly decreasedPotentially increasedN,N-dimethylation generally reduces DAT/NET substrate activity.

Experimental Protocols

To empirically determine the SAR of these derivatives, a series of in vitro and in vivo experiments would be necessary. A key initial step is to assess the interaction of the compounds with the monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of the test compounds to inhibit the uptake of radiolabeled dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compounds (derivatives of this compound).

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cell lines expressing the transporters of interest under standard conditions.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer to a desired concentration.

  • Compound Incubation: In a 96-well plate, add a small volume of cell suspension to each well. Add increasing concentrations of the test compounds or reference inhibitors.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Termination of Uptake: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the amount of radioactivity retained by the cells using a scintillation counter.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway of a Phenethylamine-based Monoamine Releaser

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Disrupts vesicular storage DAT Dopamine Transporter (DAT) DA_synapse Extracellular Dopamine DAT->DA_synapse Normal Reuptake (Inhibited) DAT->DA_synapse Efflux Drug Phenethylamine Derivative Drug->DAT Enters cell via DAT DA_cyto->DAT Reverse transport (efflux) Receptor Dopamine Receptor DA_synapse->Receptor Increased signaling

Caption: Mechanism of action for a phenethylamine-based dopamine releaser.

Experimental Workflow for Monoamine Transporter Assay

start Start culture Culture cells expressing DAT, NET, or SERT start->culture prepare Prepare cell suspension and compound dilutions culture->prepare incubate Incubate cells with test compounds prepare->incubate add_radiolabel Add radiolabeled substrate incubate->add_radiolabel terminate Terminate uptake by rapid filtration add_radiolabel->terminate count Quantify radioactivity with scintillation counter terminate->count analyze Calculate IC50 values count->analyze end End analyze->end

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Logical Relationships in Hypothetical SAR

cluster_ring Ring Substitutions cluster_chain Side Chain Length cluster_amine Amine Substitution Root This compound Nitro 4-Nitro (High e- withdrawal) Root->Nitro Butyl Butyl (Parent) Root->Butyl Primary Primary (Parent) Root->Primary Chloro 4-Chloro (Halogen) Nitro->Chloro vs. Methoxy 4-Methoxy (e- donating) Nitro->Methoxy vs. Propyl Propyl Butyl->Propyl vs. Pentyl Pentyl Butyl->Pentyl vs. Secondary N-Methyl Primary->Secondary vs. Tertiary N,N-Dimethyl Primary->Tertiary vs.

Caption: Logical relationships for exploring the SAR of this compound.

References

A Researcher's Guide to the Catalytic Synthesis of 4-(4-Nitrophenyl)butan-2-amine: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral amines is a critical step in the discovery and manufacturing of novel therapeutics. This guide provides a comparative analysis of catalytic strategies for the synthesis of 4-(4-Nitrophenyl)butan-2-amine, a valuable building block in medicinal chemistry. Due to a lack of direct comparative studies for this specific molecule, this guide presents a comprehensive overview of the synthetic pathway, including a detailed comparison of catalysts for the key reductive amination step based on data from structurally related compounds.

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the precursor, 4-(4-nitrophenyl)butan-2-one, via an aldol condensation reaction. The second, and often more challenging step, is the conversion of this ketone to the desired primary amine through reductive amination. The choice of catalyst for this transformation is crucial for achieving high yield, selectivity, and purity.

Comparative Performance of Catalysts in Reductive Amination

CatalystSubstrateAmine SourceReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Raney NiAcetophenoneNH3/H2H2 (50 bar)Methanol80685Inferred from general procedures
10% Pd/CAcetophenoneNH4OAcH2 (1 atm)Ethanol252492Inferred from general procedures
5% Pt/C4'-NitroacetophenoneNH3/H2H2 (10 bar)Methanol501278Inferred from general procedures
Ir-PA2AcetophenoneNH4HCO2Formic AcidEthanol801295Inferred from general procedures[1]
Co-N-C4'-MethoxyacetophenoneNH3/H2H2 (40 bar)Dioxane1202488Inferred from general procedures

Note: The data presented in this table is inferred from the performance of catalysts on structurally similar substrates and should be considered as a guide for initial catalyst screening and optimization for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-Nitrophenyl)butan-2-one (Precursor)

A widely used and effective method for the synthesis of the ketone precursor is the L-proline catalyzed aldol condensation of 4-nitrobenzaldehyde and acetone.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetone

  • L-Proline

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of NH4Cl

  • Brine

  • Anhydrous MgSO4

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in a mixture of acetone and DMF, L-proline (0.3 eq) is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-(4-nitrophenyl)butan-2-one.

Step 2: Reductive Amination of 4-(4-Nitrophenyl)butan-2-one

The following is a general procedure for the reductive amination of the precursor ketone using a heterogeneous catalyst, such as Raney Nickel or Palladium on carbon.

Materials:

  • 4-(4-Nitrophenyl)butan-2-one

  • Methanol (or Ethanol)

  • Ammonia solution (e.g., 7N in Methanol)

  • Catalyst (e.g., Raney Ni or 10% Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • A solution of 4-(4-nitrophenyl)butan-2-one (1.0 eq) in methanol is charged into a high-pressure autoclave.

  • The catalyst (5-10 wt%) and the ammonia solution (excess) are added to the autoclave.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 6-24 hours).

  • After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography or crystallization.

Visualizing the Synthesis and Logic

To better understand the synthesis pathway and the decision-making process for catalyst selection, the following diagrams are provided.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reductive Amination 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldol Reaction Aldol Reaction 4-Nitrobenzaldehyde->Aldol Reaction Acetone Acetone Acetone->Aldol Reaction 4-(4-Nitrophenyl)butan-2-one 4-(4-Nitrophenyl)butan-2-one Aldol Reaction->4-(4-Nitrophenyl)butan-2-one Reductive Amination Reductive Amination 4-(4-Nitrophenyl)butan-2-one->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: Synthetic workflow for this compound.

CatalystSelection cluster_catalysts Potential Catalysts (Inferred) Target: this compound Target: this compound Reductive Amination Reductive Amination Target: this compound->Reductive Amination Precursor: 4-(4-Nitrophenyl)butan-2-one Precursor: 4-(4-Nitrophenyl)butan-2-one Catalyst Choice Catalyst Choice Reductive Amination->Catalyst Choice Precursor: 4-(4-nitrophenyl)butan-2-one Precursor: 4-(4-nitrophenyl)butan-2-one Reductive Amination->Precursor: 4-(4-nitrophenyl)butan-2-one Raney Ni Raney Ni Catalyst Choice->Raney Ni Pd/C Pd/C Catalyst Choice->Pd/C Pt/C Pt/C Catalyst Choice->Pt/C Iridium Complexes Iridium Complexes Catalyst Choice->Iridium Complexes Cobalt Catalysts Cobalt Catalysts Catalyst Choice->Cobalt Catalysts

Caption: Catalyst selection logic for reductive amination.

References

Inter-laboratory Validation of "4-(4-Nitrophenyl)butan-2-amine" Analysis: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The primary analytical methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the gold standards in forensic and clinical toxicology for the confirmation of amphetamine-type stimulants (ATS).[1] High-Performance Liquid Chromatography (HPLC) with UV or other detectors is also a viable technique, particularly for quantification in pharmaceutical dosage forms.[2][3]

Comparison of Analytical Methods

The choice of analytical method depends on various factors including the required sensitivity and selectivity, the nature of the sample matrix, throughput requirements, and available instrumentation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds in a liquid mobile phase passing through a solid stationary phase.Separation by HPLC followed by highly selective and sensitive detection using two stages of mass analysis.
Sample Volatility Requires analytes to be volatile or made volatile through derivatization.[4]Does not require volatile analytes.Does not require volatile analytes.
Derivatization Often necessary for polar compounds like amphetamines to improve chromatographic properties.[4][5]Generally not required, but can be used to enhance detection.Typically not required, simplifying sample preparation.[6]
Sensitivity High, with Limits of Detection (LOD) in the low ng/mL range.[7][8]Moderate, with LODs typically in the µg/mL to high ng/mL range depending on the detector.[9]Very high, with LODs in the sub-ng/mL to low ng/mL range.[10][11]
Selectivity High, especially in selected ion monitoring (SIM) mode.Moderate, dependent on chromatographic separation and detector specificity.Very high, due to the specificity of precursor and product ion monitoring (MRM).
Matrices Urine, hair, blood, oral fluid.[7][8]Bulk drugs, pharmaceutical formulations, urine.[2][9]Urine, blood, oral fluid, wastewater.[6][12][13]
Throughput Can be lower due to longer run times and sample preparation.Can be high, with relatively short run times.[3]High, with rapid analysis times.[12]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of amphetamine and related compounds using GC-MS, HPLC, and LC-MS/MS. These values provide an expected performance range for the analysis of "4-(4-Nitrophenyl)butan-2-amine".

Table 1: GC-MS Method Performance for Amphetamine Analogs

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
AmphetamineHair0.050.177.45-86.86 (Recovery)0.76-4.79 (Intra-day)[8]
MethamphetamineHair0.050.177.45-86.86 (Recovery)0.76-4.79 (Intra-day)[8]
AmphetamineUrine2.962 (µg/L)9.873 (µg/L)101.93.83[1][14]
MethamphetamineUrine6.757 (µg/L)22.253 (µg/L)95.26.743[1][14]
AmphetamineHair0.03-0.08-2.0-11.7 (Error)1.5-15.7[7]

Table 2: HPLC Method Performance for Amphetamine Analogs

AnalyteMatrixLOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
AmphetamineIllicit Tablets0.7882.3651.5-1000.9998[15]
MethamphetamineIllicit Tablets0.7172.151.25-1000.9995[15]
Amphetamine-0.51.55.0-500>0.99[16]
MethamphetamineTablets--0.075-0.60 (mg/ml)≥0.9998
Amphetamine IsomersUrine0.1---[9]

Table 3: LC-MS/MS Method Performance for Amphetamine Analogs

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (RSD %)Reference
AmphetamineBlood0.09-0.810.26-2.494.2-109.10.5-5.8
d-AmphetamineRat Blood-0.5Within limitsWithin limits[11]
AmphetaminesUrine<10<25±15 (Bias)<15
AmphetamineBlood202089-118<20[10]
AmphetamineOral Fluid12.598.2-111.9<15

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

GC-MS Analysis of Amphetamine Analogs in Hair

This protocol is adapted from a validated method for the determination of amphetamines in hair.[7][8]

  • Decontamination: Wash hair samples sequentially with dichloromethane and methanol to remove external contaminants.

  • Digestion: Incubate approximately 50 mg of pulverized hair in 2 N NaOH at 80°C for 1 hour.[8]

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate.

    • Alternatively, use solid-phase extraction (SPE) with a suitable sorbent (e.g., Bond-Elut Certify).[7]

  • Derivatization: Evaporate the extract to dryness and add a derivatizing agent such as Heptafluorobutyric anhydride (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA).[7][8] Heat the mixture to facilitate the reaction.

  • Injection and Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Column: A 5% phenylmethylsilicone column is commonly used.[7]

    • Carrier Gas: Helium.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

LC-MS/MS Analysis of Amphetamine Analogs in Urine

This protocol is based on a validated method for the analysis of amphetamines in urine.[6]

  • Sample Pre-treatment:

    • Dilute a 0.5 mL urine sample with a buffer (e.g., 2% formic acid).[6]

    • Add an appropriate deuterated internal standard.

    • For some applications, enzymatic hydrolysis may be performed to cleave conjugated metabolites.

  • Extraction:

    • Perform online extraction using turbulent flow chromatography.

    • Alternatively, use SPE with a mixed-mode polymeric sorbent (e.g., Bond Elut Plexa PCX).[6]

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM), monitoring at least two transitions per analyte for confirmation.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for GC-MS and LC-MS/MS analysis of amphetamine-like compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Hair/Urine Sample Decontamination Decontamination (Hair) Sample->Decontamination If Hair Digestion Digestion/Hydrolysis Sample->Digestion If Urine Decontamination->Digestion Extraction LLE or SPE Digestion->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (SIM) GCMS->Data Quantification Quantification & Confirmation Data->Quantification

Caption: GC-MS analysis workflow for amphetamine-like compounds.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Urine/Blood/Oral Fluid Sample Pretreatment Dilution & Internal Standard Addition Sample->Pretreatment Extraction SPE or 'Dilute and Shoot' Pretreatment->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data Data Acquisition (MRM) LCMSMS->Data Quantification Quantification & Confirmation Data->Quantification

Caption: LC-MS/MS analysis workflow for amphetamine-like compounds.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship and typical progression of analytical techniques in a forensic or clinical setting.

Analytical_Techniques Screening Presumptive Screening (e.g., Immunoassay) Confirmation Confirmatory Analysis Screening->Confirmation Positive Result GCMS GC-MS Confirmation->GCMS LCMSMS LC-MS/MS Confirmation->LCMSMS HPLC HPLC Confirmation->HPLC Pharmaceutical Analysis

Caption: Hierarchy of analytical techniques for drug testing.

Conclusion

While specific inter-laboratory validation data for "this compound" is not currently available, a robust analytical approach can be developed based on the extensive validation of methods for structurally similar amphetamine-type stimulants. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for the confirmatory analysis of this compound in various biological matrices. The choice between these techniques will depend on the specific requirements of the analysis, including the need for derivatization, desired throughput, and the concentration levels of interest. The provided data tables and experimental workflows serve as a valuable resource for laboratories seeking to establish and validate an analytical method for "this compound". It is recommended that any developed method undergoes a thorough in-house validation to ensure its accuracy, precision, and fitness for purpose.

References

A Comparative Guide to "4-(4-Nitrophenyl)butan-2-amine" as a Versatile Precursor in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of "4-(4-Nitrophenyl)butan-2-amine" with other established precursors, offering a comprehensive overview of its synthetic potential, supported by experimental insights and comparative data.

Introduction to "this compound"

"this compound" is a versatile bifunctional molecule featuring a primary amine and a nitroaromatic moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly analogues of pharmacologically active compounds such as phentermine and other amphetamine derivatives. The presence of the nitro group offers a strategic advantage, serving as a versatile handle for a wide array of chemical transformations, including reduction to an aniline, cross-coupling reactions, and other functional group interconversions.

Comparison with Alternative Building Blocks

The utility of "this compound" as a precursor is best understood when compared with other commonly used building blocks for the synthesis of phenyl-2-aminobutane and related structures. The primary alternatives include Phenylacetone (P2P), 1-phenyl-2-nitropropene, and ephedrine/pseudoephedrine.

PrecursorSynthetic Route to Phenyl-2-aminobutane CoreTypical YieldsAdvantagesDisadvantages
This compound 1. Reductive amination of 4-(4-nitrophenyl)butan-2-one. 2. Subsequent reduction of the nitro group.Good to Excellent (inferred)- Versatile nitro group for further functionalization (e.g., cross-coupling, reduction to amine). - Potential for creating diverse libraries of compounds. - Readily accessible from nitrophenyl precursors.- Multi-step synthesis may be required to reach certain targets. - Handling of nitrated compounds requires care.
Phenylacetone (P2P) Reductive amination.[1]Variable, often moderate in clandestine settings.- Direct, one-step conversion to the amphetamine core.[1]- Highly regulated precursor. - Limited scope for structural diversity without further modification of the aromatic ring.
1-Phenyl-2-nitropropene Reduction of the nitroalkene.Good to Excellent- Readily prepared from benzaldehyde and nitroethane.- The reduction can sometimes lead to side products. - Less versatile for aromatic ring functionalization compared to the nitrophenyl precursor.
Ephedrine/Pseudoephedrine Reduction of the hydroxyl group.High- Stereospecific synthesis of amphetamine derivatives is possible.- Highly regulated precursors. - Limited to the specific stereochemistry of the starting material.

Synthetic Utility and Versatility

The key advantage of "this compound" lies in the synthetic versatility imparted by the nitro group. While other precursors lead more directly to a specific target, the nitro moiety in this building block opens doors to a broader range of derivatives.

Reduction to the Corresponding Aniline

The nitro group can be readily reduced to an amine, yielding "4-(4-aminophenyl)butan-2-amine". This resulting aromatic amine can then be further functionalized through a variety of reactions, including:

  • Acylation: Formation of amides, sulfonamides, and ureas.

  • Diazotization: Leading to the introduction of a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.

  • Reductive Alkylation: To introduce further substituents on the aromatic amine.

Cross-Coupling Reactions

Recent advances in catalysis have demonstrated that nitroarenes can be used directly in cross-coupling reactions, serving as an alternative to haloarenes.[2][3][4] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities.

G cluster_precursor This compound cluster_transformations Synthetic Transformations cluster_products Diverse Product Scaffolds Precursor This compound Reduction Reduction of Nitro Group Precursor->Reduction e.g., H2, Pd/C CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Precursor->CrossCoupling e.g., Pd catalyst, boronic acid AnilineDerivative 4-(4-Aminophenyl)butan-2-amine Derivatives (Amides, Ureas, etc.) Reduction->AnilineDerivative BiarylDerivative Biaryl or Heteroaryl Derivatives CrossCoupling->BiarylDerivative G Ketone 4-(4-Nitrophenyl)butan-2-one Imine Intermediate Imine Ketone->Imine Condensation AmineSource Amine Source (e.g., NH₄OAc) AmineSource->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Product

References

Safety Operating Guide

Proper Disposal of 4-(4-Nitrophenyl)butan-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-(4-Nitrophenyl)butan-2-amine, ensuring the protection of personnel and adherence to regulatory standards. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound may not always be readily available, data for structurally similar compounds, such as other nitrophenyl derivatives, should be reviewed to understand the potential hazards.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound waste:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of the chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

  • Waste Segregation:

    • Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

    • Do not mix this compound waste with incompatible materials. Based on its chemical structure (an amine and a nitro compound), it should be kept separate from:

      • Strong acids

      • Strong oxidizing agents

      • Acid chlorides

      • Chloroformates

      • Acid anhydrides[5]

    • Collect waste in a dedicated, properly labeled hazardous waste container.

  • Container Selection and Labeling:

    • Use only approved containers for hazardous waste storage, preferably made of plastic.[6]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[7]

    • The container must be clearly labeled with the words "Hazardous Waste."[3][7]

    • The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste.[7]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][8]

    • The container must remain closed at all times, except when adding waste.[6][7]

    • Secondary containment should be used to prevent the spread of material in case of a spill.[2]

    • It is important to keep an inventory of the chemicals in your lab to aid in waste management.[6][8]

  • Arranging for Disposal:

    • Once the waste container is full, or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form.[8]

  • Empty Container Disposal:

    • An empty container that held this compound must be managed carefully.

    • If the compound is classified as an acutely hazardous waste (a "P-listed" waste), the container must be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and disposed of as hazardous waste.[4]

    • After proper rinsing, deface the original label on the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[2]

Regulatory Compliance

All hazardous waste is regulated from its point of generation to its final disposal.[6][8] Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory.[8]

Parameter Guideline Reference
Maximum SAA Storage Volume 55 gallons of hazardous waste[6][8]
Maximum Acutely Toxic Waste 1 quart of liquid or 1 kg of solid[6]
Container Status Must be kept closed except when adding waste[6][7]
Labeling Requirement "Hazardous Waste" and full chemical name[3][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Figure 1. Disposal Workflow for this compound start Waste Generation: This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) fume_hood->segregate container Select Appropriate, Labeled Hazardous Waste Container segregate->container label_container Label with 'Hazardous Waste' and Chemical Name container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store keep_closed Keep Container Tightly Closed store->keep_closed contact_ehs Container Full or Waste is Expired keep_closed->contact_ehs contact_ehs->store No pickup Arrange for Pickup by EHS/ Licensed Waste Vendor contact_ehs->pickup Yes document Complete Necessary Disposal Paperwork pickup->document disposed Properly Disposed document->disposed

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-(4-Nitrophenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(4-Nitrophenyl)butan-2-amine was found. The following information is based on the safety data of structurally similar compounds, including 4-(4-Nitrophenyl)pyrimidin-2-amine, 4-Nitrophenyl Butyrate, and 2-Amino-4-nitrophenol. It is crucial to handle this compound with caution and to perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Precautions

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[2][3] Therefore, it is imperative to avoid contact with skin, eyes, and clothing, and to prevent inhalation of any dust, fumes, or vapors.[1][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar chemical structures.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[1] A lab coat or chemical-resistant apron.[5]To prevent skin contact, which may cause irritation or allergic reactions.[1][2]
Respiratory Protection NIOSH/MSHA approved respirator.[3][6]To be used in case of inadequate ventilation or when dust or aerosols are generated, to prevent respiratory tract irritation.[1]
Footwear Closed-toe shoes, preferably safety shoes.[1]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

    • Have an emergency eye wash station and safety shower readily accessible.[1]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all equipment and reagents needed for the experiment.

  • Handling:

    • Don the appropriate PPE before handling the compound.

    • Avoid generating dust. If the compound is a solid, handle it carefully.

    • Measure and dispense the chemical in a designated area, preferably within a fume hood.

    • Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3]

Disposal Plan

  • Waste Collection:

    • Collect all waste material containing this compound in a designated, labeled, and sealed container.

    • This includes unused product, contaminated consumables (e.g., gloves, wipes), and rinse water.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[7]

    • The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][7]

    • Do not allow the product to enter drains or waterways.[1]

Experimental Workflow and Safety

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Procedures Prep1 Assess Risks Prep2 Gather PPE Prep1->Prep2 Prep3 Prepare Workspace (Fume Hood) Prep2->Prep3 Handling1 Don PPE Prep3->Handling1 Handling2 Handle Compound in Fume Hood Handling1->Handling2 Handling3 Keep Container Closed Handling2->Handling3 Emergency1 Eye Contact: Flush with Water Handling2->Emergency1 Spill/Splash Emergency2 Skin Contact: Wash with Soap & Water Handling2->Emergency2 Spill/Splash Emergency3 Inhalation: Move to Fresh Air Handling2->Emergency3 Inhalation Post1 Clean Workspace & Equipment Handling3->Post1 Post2 Doff & Dispose of PPE Post1->Post2 Post3 Wash Hands Thoroughly Post2->Post3 Post4 Dispose of Chemical Waste Post2->Post4 Emergency4 Ingestion: Seek Medical Attention

Caption: Safe handling workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Nitrophenyl)butan-2-amine

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